1-(5-methoxy-1H-indol-3-yl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(5-methoxy-1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7(13)10-6-12-11-4-3-8(14-2)5-9(10)11/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPUQMRYWUQVNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600510 | |
| Record name | 1-(5-Methoxy-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51843-22-2 | |
| Record name | 1-(5-Methoxy-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-methoxy-1H-indol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
chemical properties of 1-(5-methoxy-1H-indol-3-yl)ethanone
An In-depth Technical Guide to the Chemical Properties of 1-(5-methoxy-1H-indol-3-yl)ethanone
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound (also known as 3-Acetyl-5-methoxyindole). As a member of the methoxy-activated indole family, this compound serves as a valuable building block in medicinal chemistry and materials science. This document synthesizes data from established chemical literature and supplier technical sheets to offer field-proven insights for researchers, scientists, and drug development professionals. We will explore its structural features, spectroscopic signature, synthetic pathways with mechanistic considerations, and characteristic reactivity, providing a foundational understanding for its application in complex molecular design.
This compound is a bicyclic aromatic compound featuring a benzene ring fused to a pyrrole ring, which is characteristic of the indole scaffold. The molecule is substituted with a methoxy group at the 5-position of the benzene ring and an acetyl group at the 3-position of the pyrrole ring.
Systematic IUPAC Name: this compound[1] Common Names: 3-Acetyl-5-methoxyindole[2] CAS Number: 51843-22-2[2][3][4] Molecular Formula: C₁₁H₁₁NO₂[1][2]
References
biological activity of 1-(5-methoxy-1H-indol-3-yl)ethanone derivatives
An In-Depth Technical Guide to the Biological Activity of 1-(5-Methoxy-1H-indol-3-yl)ethanone Derivatives
Foreword: The Enduring Potential of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1] It is a privileged scaffold found in a vast array of natural products, neurotransmitters like serotonin, and a multitude of synthetic compounds with profound pharmacological relevance.[1][2] The electron-rich nature and planar structure of the indole ring facilitate critical interactions with a diverse range of biological targets, making it a cornerstone in the development of therapeutics for cancer, inflammation, and infectious diseases.[1][3] This guide focuses on a specific, highly promising class of indole derivatives: those built upon the this compound core. The strategic placement of the methoxy group at the 5-position and the acetyl group at the 3-position creates a unique electronic and steric profile, providing a versatile platform for generating derivatives with potent and selective biological activities.
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper, mechanistic understanding of these compounds, grounded in field-proven insights and robust experimental validation.
The Core Moiety: Synthesis and Chemical Rationale
The foundation of any drug discovery program is the efficient and flexible synthesis of the core chemical scaffold. The this compound moiety is typically synthesized from commercially available 5-methoxyindole.[2][4]
A common and direct approach is the Friedel-Crafts acylation of 5-methoxyindole, often using acetic anhydride.[4] The methoxy group at the 5-position is an electron-donating group, which activates the indole ring system, enhancing its reactivity towards electrophilic substitution.[2] This activation preferentially directs acylation to the electron-rich C3 position, making the synthesis of the target ethanone core efficient.
Further derivatization, which is key to tuning the biological activity, can then be performed. For instance, the acetyl group's α-carbon can be functionalized, or condensation reactions can be performed at the carbonyl group to generate chalcones, oximes, or hydrazones, significantly expanding the chemical space for biological screening.[5][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. soc.chim.it [soc.chim.it]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
- 7. jchr.org [jchr.org]
Unraveling the Molecular Blueprint: A Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-(5-methoxy-1H-indol-3-yl)ethanone
Foreword: From Synthetic Intermediate to Bioactive Enigma
In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the core of numerous natural products and synthetic drugs with a vast array of biological activities.[1][2] Within this family, 1-(5-methoxy-1H-indol-3-yl)ethanone, also known as 3-acetyl-5-methoxyindole, has primarily been recognized as a versatile synthetic intermediate for more complex bioactive molecules.[1][2] However, the inherent reactivity and structural motifs of this compound suggest the potential for its own intrinsic biological effects. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive roadmap to systematically investigate and define the in vitro mechanism of action of this intriguing molecule. We will move beyond a simple listing of protocols, delving into the scientific rationale behind each experimental choice to construct a self-validating and robust mechanistic study.
Part 1: Foundational Physicochemical and Structural Analysis
Before embarking on biological assays, a thorough understanding of the molecule's properties is paramount.
1.1. Structural and Electronic Properties
This compound possesses a methoxy-activated indole ring system. The electron-donating methoxy group at the 5-position influences the electron density of the indole ring, potentially modulating its interaction with biological targets.[3] The acetyl group at the 3-position is an electron-withdrawing group and a potential hydrogen bond acceptor. These features are critical for its reactivity and binding potential.
1.2. In Silico Target Prediction
A preliminary in silico analysis can provide valuable, albeit predictive, insights into potential biological targets. This step can help in prioritizing subsequent experimental validations.
-
Molecular Docking: Docking studies can be performed against a library of known protein targets, particularly those known to interact with indole-containing ligands. This could include kinases, G-protein coupled receptors (GPCRs), and enzymes involved in key metabolic pathways.
-
Pharmacophore Modeling: Based on the structure of this compound, a pharmacophore model can be generated and used to screen 3D databases of protein structures to identify potential binding sites.
Part 2: A Tiered Strategy for In Vitro Mechanistic Elucidation
A systematic, tiered approach is proposed to efficiently narrow down the biological effects of this compound from broad phenotypic observations to specific molecular interactions.
Tier 1: Broad Spectrum Phenotypic Screening
The initial step is to cast a wide net to identify any significant biological activity.
2.1. Cytotoxicity and Proliferation Assays
-
Objective: To determine if the compound exhibits cytotoxic or anti-proliferative effects.
-
Methodology: A panel of human cancer cell lines from diverse tissue origins (e.g., breast, lung, colon, glioblastoma) should be treated with a range of concentrations of the compound. Cell viability can be assessed using assays such as MTT, MTS, or CellTiter-Glo®.
-
Rationale: The indole scaffold is present in many anti-cancer agents.[4][5] This initial screen will indicate if this compound shares this property. The diversity of the cell line panel can also provide early clues about potential selectivity.
Table 1: Example Data Layout for Cytotoxicity Screening
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | |
| A549 | Lung Carcinoma | |
| HT-29 | Colorectal Adenocarcinoma | |
| U-87 MG | Glioblastoma |
2.2. Antimicrobial Activity Assays
-
Objective: To assess the compound's ability to inhibit the growth of various microorganisms.
-
Methodology: Standard broth microdilution or disk diffusion assays can be employed against a panel of bacteria (Gram-positive and Gram-negative) and fungi.
-
Rationale: Indole and its derivatives are known to play roles in bacterial signaling and can possess antimicrobial properties.[6]
Tier 2: Target Identification and Validation
Should Tier 1 assays reveal significant bioactivity, the next crucial step is to identify the molecular target(s).
3.1. Affinity-Based Target Identification
-
Objective: To isolate and identify proteins that directly bind to this compound.
-
Workflow:
Caption: Workflow for affinity-based target identification.
3.2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To identify target engagement in a cellular context by observing changes in protein thermal stability upon compound binding.
-
Methodology:
-
Treat intact cells with the compound or vehicle control.
-
Heat aliquots of the cell lysate to a range of temperatures.
-
Centrifuge to separate aggregated proteins from the soluble fraction.
-
Analyze the soluble protein fraction by Western blot for a candidate target or by mass spectrometry for a global analysis.
-
-
Rationale: Ligand binding typically stabilizes a protein, leading to a higher melting temperature. This method confirms target engagement within the cell.
Tier 3: Pathway Analysis and Mechanistic Deep Dive
Once a putative target is identified and validated, the focus shifts to understanding the downstream consequences of its modulation.
4.1. Case Study: Hypothetical Identification of a Kinase Target
If the target is identified as a protein kinase, the following investigations are warranted:
-
In Vitro Kinase Assay:
-
Objective: To directly measure the inhibitory effect of the compound on the kinase's enzymatic activity.
-
Protocol:
-
Recombinant active kinase is incubated with its specific substrate and ATP (often radiolabeled or in a system with a fluorescent readout).
-
The reaction is initiated and allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified.
-
Assays are run with varying concentrations of this compound to determine the IC50.
-
-
-
Downstream Signaling Pathway Analysis:
-
Objective: To determine the effect of kinase inhibition on downstream signaling events in cells.
-
Methodology: Western blotting is the workhorse for this analysis. Cells are treated with the compound, and lysates are probed with antibodies specific for the phosphorylated forms of downstream substrates.
Caption: Hypothetical kinase inhibition pathway.
-
Part 3: Advanced Mechanistic Studies
To build a comprehensive understanding, further specialized assays may be required.
5.1. Cell Cycle Analysis
-
Objective: To determine if the compound induces cell cycle arrest at a specific phase.
-
Methodology: Flow cytometry analysis of DNA content in cells stained with a fluorescent dye like propidium iodide.
-
Rationale: Many cytotoxic agents exert their effects by disrupting the cell cycle.
5.2. Apoptosis Assays
-
Objective: To determine if cytotoxicity is mediated by programmed cell death.
-
Methodology:
-
Annexin V/Propidium Iodide Staining: Detects early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells by flow cytometry.
-
Caspase Activity Assays: Measures the activity of executioner caspases (e.g., caspase-3, -7) using colorimetric or fluorometric substrates.
-
Western Blot for Apoptosis Markers: Probing for cleavage of PARP or pro-caspases.
-
Conclusion: Building a Coherent Mechanistic Narrative
The investigation into the in vitro mechanism of action of this compound is a journey from broad observation to precise molecular detail. By employing a logical, tiered approach, researchers can efficiently identify its biological effects, pinpoint its molecular target(s), and elucidate the downstream signaling pathways it modulates. The protocols and strategies outlined in this guide provide a robust framework for transforming this enigmatic synthetic intermediate into a well-characterized bioactive compound, potentially unlocking new therapeutic avenues.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole Assay Kit, MAK326, 100 Tests, Sigma-Aldrich [b2b.sigmaaldrich.com]
A Spectroscopic Guide to 3-Acetyl-5-methoxyindole: Structure Elucidation and Data Interpretation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-5-methoxyindole is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a core structural motif in numerous biologically active compounds, and modifications at the 3- and 5-positions can profoundly influence their pharmacological properties. Accurate structural elucidation through spectroscopic analysis is a cornerstone of synthetic chemistry and drug development, ensuring the identity, purity, and integrity of the target molecule. This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 3-Acetyl-5-methoxyindole, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the rationale behind spectral interpretation, offering field-proven insights for researchers working with this and related molecular architectures.
Molecular Structure and Key Features
3-Acetyl-5-methoxyindole possesses a bicyclic indole core with an acetyl group at the C3 position and a methoxy group at the C5 position. This substitution pattern gives rise to a unique electronic and structural environment that is reflected in its spectroscopic signatures.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Typical Experimental Protocol:
A sample of 3-Acetyl-5-methoxyindole is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[1] The spectrum is typically recorded on a 400 or 500 MHz spectrometer.[2]
Interpreting the ¹H NMR Spectrum:
The expected ¹H NMR spectrum of 3-Acetyl-5-methoxyindole will exhibit distinct signals corresponding to the aromatic protons of the indole ring, the methoxy group protons, the acetyl group protons, and the N-H proton of the indole ring.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Indole N-H | ~8.1-8.5 | Broad Singlet | - | 1H |
| H2 | ~8.0-8.2 | Singlet | - | 1H |
| H4 | ~7.8-8.0 | Doublet | ~2.0 | 1H |
| H6 | ~6.9-7.1 | Doublet of Doublets | ~8.8, 2.0 | 1H |
| H7 | ~7.2-7.4 | Doublet | ~8.8 | 1H |
| Methoxy (-OCH₃) | ~3.8-3.9 | Singlet | - | 3H |
| Acetyl (-COCH₃) | ~2.5-2.6 | Singlet | - | 3H |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Causality Behind Chemical Shifts and Coupling Constants:
-
Indole N-H: The broadness of the N-H signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its downfield shift is a result of the deshielding effect of the aromatic ring and the electron-withdrawing nature of the adjacent nitrogen.
-
Aromatic Protons (H2, H4, H6, H7): The protons on the indole ring resonate in the aromatic region (δ 6.5-8.5 ppm).
-
H2: This proton is adjacent to the nitrogen atom and is significantly deshielded, appearing as a singlet.
-
H4: This proton is deshielded by the anisotropic effect of the C3-acetyl group and appears as a doublet due to coupling with H6 (meta-coupling, small J value).
-
H6: This proton is coupled to both H7 (ortho-coupling, larger J value) and H4 (meta-coupling, smaller J value), resulting in a doublet of doublets.
-
H7: This proton shows a doublet due to ortho-coupling with H6.
-
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and appear as a sharp singlet in the upfield region.
-
Acetyl Protons (-COCH₃): The three protons of the acetyl group are also equivalent and appear as a sharp singlet, typically slightly downfield from other methyl groups due to the electron-withdrawing effect of the carbonyl group.
Workflow for ¹H NMR Analysis:
Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.
Typical Experimental Protocol:
The sample preparation is the same as for ¹H NMR. The ¹³C NMR spectrum is typically acquired on the same spectrometer, often using a proton-decoupled sequence to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon atom.[3]
Interpreting the ¹³C NMR Spectrum:
The ¹³C NMR spectrum of 3-Acetyl-5-methoxyindole will display 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Acetyl) | ~192-195 |
| C5 | ~155-157 |
| C3a | ~132-134 |
| C7a | ~130-132 |
| C2 | ~125-127 |
| C3 | ~115-117 |
| C6 | ~112-114 |
| C7 | ~111-113 |
| C4 | ~102-104 |
| -OCH₃ | ~55-56 |
| -COCH₃ | ~31-33 |
Note: The exact chemical shifts can vary slightly depending on the solvent.
Causality Behind Chemical Shifts:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is highly deshielded due to the electronegativity of the oxygen atom and appears at the lowest field (~192-195 ppm).
-
Aromatic Carbons: The carbons of the indole ring resonate in the aromatic region (δ 100-160 ppm).
-
C5: This carbon is attached to the electronegative oxygen of the methoxy group and is therefore significantly deshielded.
-
C3a and C7a: These are the bridgehead carbons of the indole ring.
-
C2, C3, C4, C6, C7: The chemical shifts of these carbons are influenced by their position relative to the nitrogen atom, the acetyl group, and the methoxy group.
-
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group appears at a characteristic chemical shift of around 55-56 ppm.
-
Acetyl Methyl Carbon (-COCH₃): The methyl carbon of the acetyl group is found at a higher field compared to the aromatic carbons.
Part 2: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Typical Experimental Protocol:
The IR spectrum can be recorded on a solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[1] The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Interpreting the IR Spectrum:
The IR spectrum of 3-Acetyl-5-methoxyindole will show characteristic absorption bands for the N-H, C-H, C=O, C=C, and C-O functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300-3400 | N-H stretch | Indole N-H |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2950-2850 | C-H stretch | Aliphatic C-H (-CH₃) |
| ~1650-1680 | C=O stretch | Acetyl C=O |
| ~1600-1450 | C=C stretch | Aromatic C=C |
| ~1250-1200 | C-O stretch | Aryl-O-CH₃ (asymmetric) |
| ~1050-1000 | C-O stretch | Aryl-O-CH₃ (symmetric) |
Causality Behind Absorption Frequencies:
-
N-H Stretch: The N-H bond in the indole ring gives rise to a characteristic stretching vibration in the region of 3300-3400 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.
-
C=O Stretch: The carbonyl group of the acetyl moiety is a strong IR absorber, producing a sharp, intense peak in the range of 1650-1680 cm⁻¹. Conjugation with the indole ring lowers the frequency compared to a simple aliphatic ketone.
-
Aromatic C=C and C-H Stretches: The stretching vibrations of the carbon-carbon bonds within the aromatic ring appear in the 1600-1450 cm⁻¹ region. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.
-
C-O Stretches: The C-O stretching vibrations of the methoxy group give rise to two characteristic bands corresponding to asymmetric and symmetric stretching.
Workflow for IR Spectroscopy:
Caption: Workflow for acquiring and analyzing an IR spectrum.
Part 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the elemental composition of a compound.
Typical Experimental Protocol:
A dilute solution of the sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique that allows for the determination of the molecular weight with minimal fragmentation.[1] For fragmentation analysis, electron ionization (EI) can be used.
Interpreting the Mass Spectrum:
The molecular formula of 3-Acetyl-5-methoxyindole is C₁₁H₁₁NO₂, and its monoisotopic mass is 189.0790 g/mol .
-
Molecular Ion Peak (M⁺): In an ESI mass spectrum, the base peak would likely correspond to the protonated molecule [M+H]⁺ at m/z 190.0863. In an EI spectrum, the molecular ion peak (M⁺) would be observed at m/z 189.
-
Fragmentation Pattern: Under EI conditions, the molecular ion can fragment in characteristic ways. Common fragmentation pathways for 3-acetylindoles involve the loss of the acetyl group or parts of it.
-
Loss of a methyl radical (-CH₃): A peak at m/z 174 ([M-15]⁺) would result from the cleavage of the methyl group from the acetyl moiety.
-
Loss of the acetyl group (-COCH₃): A significant peak at m/z 146 ([M-43]⁺) would correspond to the loss of the entire acetyl group, forming a stable 5-methoxyindole cation.
-
Logical Relationship in Mass Spectrometry Analysis:
Caption: Ionization and fragmentation pathways in mass spectrometry.
Conclusion
The comprehensive spectroscopic analysis of 3-Acetyl-5-methoxyindole, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides an unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. For researchers in drug discovery and development, a thorough understanding of these spectroscopic techniques and their application in interpreting the data of key scaffolds like 3-Acetyl-5-methoxyindole is indispensable for ensuring the quality and integrity of their scientific endeavors. The principles and workflows outlined in this guide serve as a practical reference for the characterization of this and other related indole derivatives.
References
Strategic Synthesis of Melatonin: Leveraging 1-(5-methoxy-1H-indol-3-yl)ethanone as a Core Precursor
An In-depth Technical Guide for Drug Development Professionals
Abstract
Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone of profound interest in pharmacology due to its central role in regulating circadian rhythms and its potent antioxidant properties.[1][2] While biological pathways for its synthesis are well-understood, chemical synthesis remains paramount for pharmaceutical production. This guide provides a detailed technical exploration of a robust and efficient synthetic route to melatonin, pivoting on the strategic use of 1-(5-methoxy-1H-indol-3-yl)ethanone as a key intermediate. We dissect the synthesis of this precursor via Friedel-Crafts acylation and subsequently detail its conversion to melatonin through a validated three-step sequence: oximation, catalytic reduction, and N-acetylation. The narrative emphasizes the mechanistic rationale behind procedural choices, provides detailed experimental protocols, and incorporates process validation checkpoints to ensure scientific integrity and reproducibility, targeting researchers and professionals in drug development.
Introduction: The Significance of Melatonin and Synthetic Strategy
Melatonin, endogenously produced by the pineal gland, is the body's chemical expression of darkness, orchestrating the sleep-wake cycle and other physiological processes with a temporal component.[3] Its therapeutic applications in treating sleep disorders, including jet lag, have spurred significant interest in scalable and efficient manufacturing processes.[2]
The natural biosynthesis of melatonin begins with the amino acid tryptophan, which is converted to serotonin, then N-acetylserotonin, and finally melatonin in a four-step enzymatic pathway.[4][5] While biomimetic syntheses exist, industrial production often relies on multi-step chemical routes for higher yields and purity.[6] Common starting materials for synthetic melatonin include 5-methoxy-3-indolylacetonitrile and 5-methoxytryptamine.[7]
This guide focuses on a pathway that utilizes this compound. This intermediate offers a convergent and controllable route, allowing for precise chemical transformations to build the final N-acetyl-ethyl-amine side chain onto the stable 5-methoxyindole core. This approach is advantageous for its modularity and the relative stability of the intermediates involved.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the starting materials, intermediates, and the final product is critical for process design, purification, and analytical characterization.
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | ![]() | 51843-22-2[8][9] | C₁₁H₁₁NO₂[9] | 189.21[9] |
| Melatonin | ![]() | 73-31-4 | C₁₃H₁₆N₂O₂[4] | 232.28 |
Overall Synthetic Pathway
The synthesis is logically divided into two primary stages: the formation of the key ethanone precursor, followed by its elaboration into the target melatonin molecule. This multi-step process is designed for high fidelity and yield at each conversion.
Part I: Synthesis of the Precursor, this compound
Reaction Principle: Friedel-Crafts Acylation
The synthesis of the precursor is achieved via a Friedel-Crafts acylation reaction. The indole nucleus is electron-rich, making it susceptible to electrophilic aromatic substitution, particularly at the C3 position. In this reaction, 5-methoxyindole is treated with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃). The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the indole ring to form the C-acylated product.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Methoxyindole
-
Acetic Anhydride
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 5-methoxyindole (1.0 eq) and anhydrous dichloromethane (DCM). Stir the mixture under a nitrogen atmosphere until the indole is fully dissolved.
-
Catalyst Addition: Carefully add anhydrous zinc chloride (1.2 eq) to the solution. The mixture may warm slightly.
-
Acylation: Cool the reaction mixture to 0°C using an ice bath. Add acetic anhydride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.
-
Causality: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products from polymerization or undesired secondary reactions.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly pouring the mixture into a beaker of ice-cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude solid is purified by recrystallization from an ethyl acetate/hexane solvent system to afford this compound as a crystalline solid.
Part II: Conversion of Precursor to Melatonin
This stage involves a precise three-step transformation of the ketone functional group into the N-acetylethylamine side chain characteristic of melatonin.
Step 1: Oximation of the Ketone
Mechanistic Insight: The first step is the conversion of the ketone to an oxime. This is a condensation reaction where the carbonyl group of the ethanone reacts with hydroxylamine (NH₂OH), typically from a salt like hydroxylamine hydrochloride, in the presence of a base (e.g., pyridine) to neutralize the liberated HCl. The reaction proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.
Experimental Protocol:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 2-3 hours. Monitor by TLC.
-
Isolation: After completion, cool the reaction mixture and pour it into cold water. The oxime product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry to yield the desired oxime, which can often be used in the next step without further purification.
Step 2: Catalytic Reduction of the Oxime to 5-Methoxytryptamine
Causality Behind Experimental Choices: The reduction of an oxime to a primary amine is a critical transformation. Catalytic hydrogenation is a preferred industrial method due to its efficiency and cleaner waste profile compared to stoichiometric metal hydrides.
-
Catalyst Selection: Platinum-based catalysts, such as Platinum (IV) oxide (PtO₂, Adam's catalyst), are highly effective for this reduction.[10][11] The reaction is typically performed under a hydrogen atmosphere in an acidic solvent like acetic acid.
-
Chemoselectivity Challenge: A significant challenge in oxime reduction is preventing the cleavage of the weak N-O bond, which can lead to amine byproducts.[10][12] Performing the hydrogenation in an acidic medium protonates the oxime, facilitating the reduction of the C=N bond while minimizing N-O bond scission.[10]
Experimental Protocol:
-
Catalyst Loading: To a hydrogenation vessel, add the oxime intermediate (1.0 eq) and Platinum (IV) oxide (PtO₂, ~5 mol%).
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with H₂ (typically 50-60 psi) and shake or stir vigorously at room temperature for 12-24 hours.
-
Work-up: Upon completion (indicated by the cessation of hydrogen uptake), carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the platinum catalyst.
-
Isolation: Evaporate the acetic acid under reduced pressure. Dissolve the residue in water and basify with a strong base (e.g., NaOH or NH₄OH) to a pH > 10 to deprotonate the amine. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 5-methoxytryptamine.
Step 3: N-Acetylation to Melatonin
Mechanistic Insight: The final step is the acetylation of the primary amine of 5-methoxytryptamine. This is a straightforward nucleophilic acyl substitution where the lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of acetic anhydride. A mild base is sometimes used to scavenge the acetic acid byproduct, but the reaction often proceeds efficiently without it. This reaction mirrors the final enzymatic step in the biological synthesis of melatonin.[13]
Experimental Protocol:
-
Setup: Dissolve 5-methoxytryptamine (1.0 eq) in a suitable solvent such as ethyl acetate or dichloromethane at room temperature.
-
Acetylation: Cool the solution to 0°C and add acetic anhydride (1.05 eq) dropwise.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor completion by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with saturated NaHCO₃ solution to neutralize any remaining acetic anhydride and acetic acid. Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude melatonin can be purified by recrystallization from a suitable solvent (e.g., isopropanol or ethyl acetate/heptane) to yield the final product with high purity.
Process Validation and Quality Control
To ensure the synthesis is robust and the final product meets pharmaceutical standards, a rigorous quality control system is essential.
-
Identity Confirmation: The structure of the final melatonin product must be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data should be compared against a certified reference standard.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product and quantifying any residual intermediates or byproducts.
-
Physical Characterization: The melting point of the recrystallized melatonin should be determined and compared to the literature value (116-118°C) as a primary indicator of purity.
Conclusion and Future Perspectives
The synthetic route to melatonin commencing from 5-methoxyindole and proceeding through the key intermediate this compound represents a highly effective and controllable manufacturing process. Each step—from the initial Friedel-Crafts acylation to the final N-acetylation—is based on well-established, high-yielding chemical transformations. The causality-driven approach to selecting reagents and conditions, particularly in the critical oxime reduction step, ensures high chemoselectivity and overall process efficiency.
Future optimization of this pathway could focus on implementing green chemistry principles, such as exploring solvent-free reaction conditions, utilizing more environmentally benign catalysts, or developing a continuous flow process to enhance safety, scalability, and reduce waste. Furthermore, enzymatic or chemo-enzymatic approaches could be investigated to replace specific steps, potentially offering even greater selectivity and milder reaction conditions.
References
- 1. jetir.org [jetir.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. A brief review about melatonin, a pineal hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of melatonin from l-tryptophan by an engineered microbial cell factory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phytomelatonin.org [phytomelatonin.org]
- 8. This compound | 51843-22-2 [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Control of melatonin synthesis in the mammalian pineal gland: the critical role of serotonin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number 51843-22-2 chemical information
An In-depth Technical Guide to Cyclo(L-Pro-L-Tyr), a Diketopiperazine with Diverse Biological Activities
A Note on Chemical Identity: This guide focuses on the biologically active compound Cyclo(L-Pro-L-Tyr), also known as Maculosin, which has the CAS number 4549-02-4. The user-provided CAS number, 51843-22-2, corresponds to 1-(5-Methoxy-1H-indol-3-yl)ethanone, a chemical intermediate with limited documented biological activity suitable for a detailed research guide. Given the depth of research and therapeutic interest surrounding Cyclo(L-Pro-L-Tyr), this guide has been developed to provide a comprehensive resource for researchers and drug development professionals on this promising molecule.
Introduction
Cyclo(L-Pro-L-Tyr) is a cyclic dipeptide, specifically a diketopiperazine, formed from the amino acids proline and tyrosine.[1][][3][4] This naturally occurring compound has been isolated from a variety of microorganisms, including fungi and bacteria, and is recognized as a secondary metabolite.[1][][3][4][5] Initially identified as a host-specific phytotoxin named maculosin, produced by the fungus Alternaria alternata, its biological activities are now known to be far more extensive.[1][3][5] Research has demonstrated its involvement in bacterial communication systems and its potential as an antibacterial, antifungal, and tyrosinase-inhibiting agent.[1][3][6][7] This guide will provide an in-depth overview of the chemical properties, biological functions, and potential applications of Cyclo(L-Pro-L-Tyr), along with relevant experimental protocols for its study.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of Cyclo(L-Pro-L-Tyr) is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 4549-02-4 | [1] |
| Molecular Formula | C14H16N2O3 | [1] |
| Molecular Weight | 260.3 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | >98% (commercially available) | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO. Limited water solubility. | [1] |
| Storage | -20°C (as a solid) | [1] |
Biological Activities and Mechanisms of Action
Cyclo(L-Pro-L-Tyr) exhibits a range of biological activities, stemming from its ability to interact with various cellular targets and signaling pathways.
Modulation of Bacterial Quorum Sensing
A significant area of research into Cyclo(L-Pro-L-Tyr) has been its role in bacterial quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. In Gram-negative bacteria like Pseudomonas aeruginosa, Cyclo(L-Pro-L-Tyr) can activate N-acylhomoserine lactone (AHL) signaling pathways.[1][3][4] It can also act as an activator or antagonist of other LuxR-based quorum-sensing systems.[1][3][4] While the precise mode of action is not fully elucidated, its activity suggests the existence of cross-talk between different bacterial signaling systems.[1][3][4]
Antibacterial and Antifungal Activity
Cyclo(L-Pro-L-Tyr) has demonstrated notable activity against various plant pathogenic bacteria and oomycetes. For instance, it is active against Xanthomonas axonopodis and Ralstonia solanacearum with a Minimum Inhibitory Concentration (MIC) of 31.25 μg/mL.[5][7] It also shows inhibitory effects on pathogenic oomycetes such as Phytophthora species at concentrations ranging from 10 to 100 mg/mL.[5] Furthermore, when combined with other compounds like pyrrolnitrin or banegasin, it can inhibit the growth of other microbes including Micrococcus luteus, Mycobacterium smegmatis, Saccharomyces cerevisiae, Candida albicans, Cryptococcus neoformans, and Aspergillus niger.[5]
Tyrosinase Inhibition
A compelling application of Cyclo(L-Pro-L-Tyr) is in the field of dermatology and cosmetics due to its ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis.[6][8] Overproduction of melanin can lead to hyperpigmentation. Cyclo(L-Pro-L-Tyr), isolated from the human skin commensal bacterium Corynebacterium tuberculostearicum, has been shown to inhibit mushroom tyrosinase activity in a competitive and concentration-dependent manner.[6] Docking simulations suggest that it binds to the substrate-binding site of tyrosinase, thereby blocking its activity.[6] Given that it is produced by a skin-resident bacterium and is considered non-toxic to normal human cells, it holds potential as a cosmetic agent or food additive.
Other Reported Activities
In addition to the above, various studies have reported other biological activities for Cyclo(L-Pro-L-Tyr), including antifungal, antioxidant, and anticancer properties.[6] For example, it has been shown to have potential against colorectal cancer HT-29 cells in vitro and in a zebrafish xenograft model.[]
Experimental Protocols
The following are representative protocols for the extraction, purification, and activity assessment of Cyclo(L-Pro-L-Tyr).
Protocol 1: Extraction and Purification from Bacterial Culture
This protocol is adapted from the methodology used for isolating Cyclo(L-Pro-L-Tyr) from Corynebacterium tuberculostearicum.[6]
1. Bacterial Culture and Extraction:
-
Culture C. tuberculostearicum in an appropriate broth medium.
-
Centrifuge the culture to separate the supernatant (broth) from the bacterial cells.
-
Extract the culture broth with an equal volume of ethyl acetate.
-
Concentrate the ethyl acetate extract to obtain a crude extract.
2. Purification by Preparative Thin Layer Chromatography (TLC):
-
Apply the crude extract to a preparative TLC plate (e.g., Silica gel 60 F254, 0.5 mm).
-
Develop the plate using a solvent system of Chloroform:Methanol (10:1 v/v).
-
Visualize the separated compounds under UV light (254 nm).
-
Scrape the band corresponding to Cyclo(L-Pro-L-Tyr) and elute the compound from the silica gel using a suitable solvent.
3. Structural Identification:
-
Confirm the identity and purity of the isolated compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and by measuring its specific rotation.[6]
Protocol 2: Tyrosinase Inhibition Assay
This assay is designed to evaluate the inhibitory effect of Cyclo(L-Pro-L-Tyr) on mushroom tyrosinase activity.[6]
1. Reagents and Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate-buffered saline (PBS)
-
Cyclo(L-Pro-L-Tyr) (test compound)
-
Homogentisic acid (positive control)[6]
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Prepare solutions of tyrosinase, L-DOPA, Cyclo(L-Pro-L-Tyr), and the positive control in PBS.
-
In a 96-well plate, add the test compound or control to the wells.
-
Add the tyrosinase solution to each well and incubate.
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the absorbance at 492 nm at regular intervals to monitor the formation of dopachrome.
3. Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
To determine the mode of inhibition (e.g., competitive), perform kinetic studies with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk plots.
Future Perspectives and Applications
The diverse biological activities of Cyclo(L-Pro-L-Tyr) position it as a molecule of significant interest for future research and development. Its ability to modulate bacterial quorum sensing opens avenues for the development of novel anti-infective strategies that target bacterial communication rather than viability, potentially reducing the selective pressure for resistance. In the realm of agriculture, its phytotoxic and antimicrobial properties could be harnessed for the development of new crop protection agents.[5][7] Furthermore, its proven tyrosinase inhibitory activity, coupled with its natural origin and low toxicity profile, makes it a promising candidate for inclusion in cosmetic and dermatological products aimed at managing hyperpigmentation.[6] The discovery that a common skin commensal bacterium can produce this compound suggests a potential role in the skin microbiome's natural defense and homeostasis mechanisms.[6] Further research into the synthesis, formulation, and in vivo efficacy of Cyclo(L-Pro-L-Tyr) is warranted to fully realize its therapeutic and commercial potential.
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 3. cyclo(L-Pro-L-Tyr) - Amerigo Scientific [amerigoscientific.com]
- 4. toku-e.com [toku-e.com]
- 5. cyclo(L-Pro-L-Tyr) | TargetMol [targetmol.com]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclo(l-Pro-l-Tyr) Isolated from the Human Skin Commensal Corynebacterium tuberculostearicum Inhibits Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
literature review on the synthesis of 5-methoxyindole derivatives
An In-depth Technical Guide to the Synthesis of 5-Methoxyindole Derivatives
Abstract
The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous biologically significant molecules, including the neurotransmitter serotonin and the hormone melatonin.[1][2][3] Its derivatives are integral to the development of therapeutics for neurological disorders, cardiovascular diseases, and cancer.[4][5][6] This technical guide provides a comprehensive literature review of the principal synthetic strategies for accessing 5-methoxyindole derivatives. We delve into the mechanistic underpinnings, field-proven insights, and comparative advantages of classical name reactions and modern catalytic methods. Detailed experimental protocols, troubleshooting guides, and quantitative data are presented to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the optimal synthetic route for their specific target molecules.
Introduction: The Significance of the 5-Methoxyindole Core
The indole nucleus is a cornerstone of heterocyclic chemistry, and its derivatives exhibit a vast spectrum of biological activities.[1] The introduction of a methoxy group at the 5-position significantly modulates the electronic properties of the indole ring, enhancing its reactivity and often conferring potent and specific pharmacological effects.[1] This structural motif is found in a variety of natural products and is a key pharmacophore in many approved drugs and clinical candidates.[2][7] Consequently, the development of efficient and versatile methods for the synthesis of 5-methoxyindoles remains an area of intense research interest.[1]
This guide will explore the most robust and widely employed synthetic methodologies, including:
-
The Fischer Indole Synthesis: A venerable and powerful method for indole ring formation.
-
The Nenitzescu Indole Synthesis: A classic route to 5-hydroxyindoles, the immediate precursors to 5-methoxyindoles.
-
Modern Palladium-Catalyzed Methods: Including the Larock and Buchwald-Hartwig strategies, which offer expanded scope and milder conditions.
Each section will provide a mechanistic rationale, a discussion of scope and limitations, and a detailed, actionable experimental protocol.
Classical Approaches to the 5-Methoxyindole Skeleton
Classical methods, established over decades of research, remain highly relevant for their reliability and scalability in constructing the indole framework.
The Fischer Indole Synthesis: A Workhorse of Heterocyclic Chemistry
Discovered by Emil Fischer in 1883, this reaction is arguably the most famous and widely used method for indole synthesis.[7][8] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a carbonyl compound (an aldehyde or ketone).[9][10]
Causality and Mechanism: The choice of a strong acid catalyst (Brønsted or Lewis) is critical for promoting the key steps of the reaction.[7][8][10] The reaction proceeds through a well-established mechanism:
-
Hydrazone Formation: Condensation of 4-methoxyphenylhydrazine with an aldehyde or ketone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.[8]
-
[8][8]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, irreversible electrocyclic rearrangement, which breaks the weak N-N bond and forms a new C-C bond.[9][10][11] This is the key bond-forming step that establishes the indole framework.
-
Aromatization: The resulting di-imine intermediate cyclizes to form an aminal, which then eliminates a molecule of ammonia under the acidic conditions to yield the energetically favorable aromatic indole ring.[8][9]
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Field-Proven Insights & Troubleshooting: The electron-donating nature of the para-methoxy group in 4-methoxyphenylhydrazine generally facilitates the reaction.[7] However, this substrate presents a unique challenge.
-
Abnormal Fischer Synthesis: When using hydrochloric acid (HCl), an "abnormal" side reaction can occur where the methoxy group is nucleophilically displaced by a chloride ion, leading to chlorinated byproducts.[12] This is a critical consideration for ensuring product purity.
-
Self-Validating Protocol Strategy: To circumvent this, the use of non-halogenated Brønsted acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) is strongly recommended.[12] Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) are also effective alternatives.[7][12] PPA is often an excellent choice as it serves as both catalyst and solvent.[12]
Table 1: Comparison of Catalysts in Fischer Synthesis of 5-Methoxyindoles
| Catalyst | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Polyphosphoric Acid (PPA) | 80-100 °C, neat | Good yields, acts as solvent, avoids halogenation | Viscous, workup can be difficult | [7][12] |
| Sulfuric Acid (H₂SO₄) | Reflux in EtOH/H₂O | Inexpensive, strong acid | Can cause charring/degradation | [7][12] |
| Zinc Chloride (ZnCl₂) | 150-200 °C, neat or in solvent | Effective Lewis acid | High temperatures required, can still cause some Cl- substitution | [8][12] |
| p-Toluenesulfonic Acid (p-TsOH) | Reflux in Toluene | Milder, allows for water removal | May require longer reaction times |[8] |
Experimental Protocol: Synthesis of 5-Methoxy-2-methyl-1H-indole-3-acetic acid (A Precursor to Indomethacin)
-
Hydrazone Formation (Optional Pre-formation): In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol. Add levulinic acid (1.0 eq) and stir at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the hydrazine. The resulting hydrazone can be isolated or used directly.
-
Indolization: To the crude hydrazone, add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone).
-
Heating: Heat the viscous mixture to 80-100 °C with efficient mechanical stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the hydrazone spot disappears (typically 1-3 hours).[12]
-
Work-up: While still hot, carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.
-
Neutralization & Extraction: Neutralize the acidic aqueous slurry with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. Extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[12]
The Nenitzescu Indole Synthesis
First reported by Costin Nenițescu in 1929, this reaction synthesizes 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester (an enamine).[13][14] This method is highly relevant as the resulting 5-hydroxyindole can be easily O-methylated in a subsequent step to yield the desired 5-methoxyindole.
Causality and Mechanism: The reaction is initiated by a conjugate (Michael) addition of the electron-rich enamine to the benzoquinone, a good Michael acceptor.
-
Michael Addition: The enamine attacks the benzoquinone in a 1,4-conjugate addition.
-
Nucleophilic Attack: This is followed by a nucleophilic attack from the enamine π-bond onto one of the carbonyl carbons.[13]
-
Elimination & Tautomerization: An elimination step, followed by tautomerization, leads to the formation of the aromatic 5-hydroxyindole ring system.[13][15]
Caption: Key steps in the Nenitzescu Indole Synthesis.
Field-Proven Insights & Limitations: The primary utility of the Nenitzescu synthesis is its direct route to the 5-hydroxyindole core, which is central to many biologically important molecules like serotonin.[13][16] However, the classic reaction often suffers from low yields and the formation of polymeric side products.[13] Research has shown that the reaction performs best in highly polar solvents.[13] The use of Lewis acid catalysts, such as ZnCl₂, can improve yields by activating the enamine.[13]
Experimental Protocol: Synthesis of Ethyl 5-hydroxy-2-methylindole-3-carboxylate
-
Reaction Setup: Dissolve p-benzoquinone (1.0 eq) in a suitable polar solvent like acetone or acetonitrile in a round-bottom flask.
-
Reagent Addition: Add ethyl 3-aminocrotonate (1.0-1.2 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: The resulting crude solid is often triturated with a solvent like ether to remove unreacted starting materials and soluble byproducts. Further purification can be achieved by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water).
Modern Palladium-Catalyzed Synthetic Routes
Transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader functional group tolerance, and access to complex substitution patterns that are difficult to achieve via classical methods.
The Larock Indole Synthesis
Developed by Richard C. Larock in 1991, this powerful heteroannulation reaction uses a palladium catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne.[17]
Causality and Mechanism: The palladium catalyst orchestrates a cascade of events leading to the indole product. The choice of base and chloride salt additive is crucial for efficient catalyst turnover.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-I bond of 2-iodo-4-methoxyaniline.
-
Alkyne Insertion: The alkyne coordinates to the resulting arylpalladium(II) complex and undergoes a regioselective syn-insertion into the aryl-palladium bond.[17]
-
Cyclization/Aminopalladation: The nitrogen atom of the aniline displaces the halide on the palladium center, forming a six-membered palladacycle.
-
Reductive Elimination: The intermediate undergoes reductive elimination to form the indole C2-N bond, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Larock Indole Synthesis.
Field-Proven Insights: The Larock synthesis is exceptionally versatile for creating 2,3-disubstituted indoles. The reaction generally requires an ortho-haloaniline (iodides are most reactive), a palladium source (e.g., Pd(OAc)₂), a base (e.g., K₂CO₃), and often a chloride salt additive like LiCl or n-Bu₄NCl.[17] N-protected anilines (e.g., N-acetyl or N-tosyl) often give better yields.[17]
Experimental Protocol: Larock Synthesis of a 2,3-Disubstituted 5-Methoxyindole [12]
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add 2-iodo-4-methoxyaniline (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and lithium chloride (LiCl, 1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%). Add degassed anhydrous solvent (e.g., DMF). Finally, add the disubstituted alkyne (1.2-1.5 eq).
-
Heating: Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C). Stir for the necessary time, monitoring by TLC or GC-MS until the starting aniline is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[12]
Buchwald Modification of the Fischer Synthesis
A significant modern advancement involves using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the arylhydrazone precursor for the Fischer synthesis.[8] This approach couples an aryl bromide or triflate (e.g., 4-bromoanisole) with a hydrazone (e.g., benzophenone hydrazone), expanding the accessibility of starting materials.[8][18]
Advantages and Causality: This method provides a powerful alternative when the required arylhydrazine is not commercially available or is unstable. The palladium/ligand system (e.g., Pd(OAc)₂/Xantphos) efficiently catalyzes the C-N bond formation under relatively mild conditions.[18] The resulting N-arylhydrazone can then be subjected to an in situ hydrolysis and Fischer cyclization sequence.[18]
Experimental Protocol: One-Pot Pd-Catalyzed Hydrazone Formation and Fischer Cyclization [18]
-
Cross-Coupling: In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd(OAc)₂ (0.1-1 mol%), a suitable phosphine ligand (e.g., Xantphos), and sodium tert-butoxide (NaOt-Bu, 1.4 eq). Add toluene, followed by 4-bromoanisole (1.0 eq) and benzophenone hydrazone (1.0 eq). Heat the mixture at 80 °C until the coupling is complete (monitor by GC-MS).
-
Hydrolysis/Cyclization: Cool the reaction mixture. Filter the crude product through a short plug of silica gel and concentrate. Dissolve the residue in ethanol, add the desired ketone (1.5 eq) and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 2.0 eq).
-
Reflux and Work-up: Heat the mixture to reflux until indole formation is complete. Cool to room temperature, neutralize the acid, and perform a standard aqueous work-up and extraction as described in previous protocols. Purify by column chromatography.
Strategic Selection of a Synthetic Route
Choosing the appropriate synthetic method is paramount for success and depends on several factors, including the desired substitution pattern, functional group tolerance, and the availability of starting materials.
Caption: Decision tree for selecting a synthetic route to 5-methoxyindoles.
Conclusion
The synthesis of 5-methoxyindole derivatives is a mature field of study, yet one that continues to evolve. Classical methods like the Fischer and Nenitzescu syntheses provide powerful and cost-effective routes that remain indispensable for many applications. They are well-understood, and their limitations can be mitigated through careful selection of reaction conditions. The advent of modern palladium-catalyzed reactions, such as the Larock and Buchwald-Hartwig methodologies, has significantly expanded the synthetic chemist's toolkit. These methods offer unparalleled versatility, milder conditions, and tolerance for a wide array of functional groups, enabling the construction of highly complex and novel 5-methoxyindole-based molecules. By understanding the causality, mechanism, and practical considerations of each approach as detailed in this guide, researchers can confidently and strategically design synthetic pathways to accelerate discovery in medicinal chemistry and beyond.
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. revistadechimie.ro [revistadechimie.ro]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 10. testbook.com [testbook.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. organicreactions.org [organicreactions.org]
- 17. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Multi-Modal Approach to the Purity Assessment of 1-(5-methoxy-1H-indol-3-yl)ethanone
Abstract
This document provides a comprehensive guide to the analytical methods for determining the chemical purity of 1-(5-methoxy-1H-indol-3-yl)ethanone, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such precursors is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide details an integrated analytical strategy employing High-Performance Liquid Chromatography (HPLC) as the primary quantitative technique, supported by orthogonal methods including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (TGA/DSC). The protocols herein are designed for researchers, quality control analysts, and drug development professionals, with a focus on the scientific rationale behind methodological choices, adherence to regulatory principles, and robust data generation.
Introduction: The Imperative for Purity
This compound is a substituted indole derivative frequently utilized in the synthesis of various biologically active compounds. The purity of this starting material directly impacts the impurity profile of the final API, potentially affecting its safety, efficacy, and stability. Impurities can arise from the manufacturing process (e.g., starting materials, by-products, intermediates) or degradation during storage.[1][2]
Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous control over impurities in drug substances.[3] Specifically, ICH Q3A(R2) provides a framework for reporting, identifying, and qualifying impurities based on established thresholds, making a robust analytical purity assessment program non-negotiable.[4] This application note outlines a validated, multi-faceted approach to meet and exceed these requirements.
Strategic Analytical Workflow
A single analytical technique is often insufficient to fully characterize the purity of a drug substance. A more robust strategy involves using a primary quantitative method, such as HPLC, and complementing it with orthogonal methods that separate compounds based on different chemical or physical principles. This approach minimizes the risk of co-eluting impurities and provides a more complete purity profile.
Caption: Integrated workflow for purity assessment.
Primary Purity Assessment: Reversed-Phase HPLC
High-Performance Liquid Chromatography with UV detection is the cornerstone for purity determination of non-volatile organic compounds like this compound.[5] A reversed-phase method provides excellent separation of the main component from structurally similar impurities.
Causality Behind Experimental Choices:
-
Stationary Phase (C18): A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides strong retention for the moderately polar indole ring system.
-
Mobile Phase: A gradient of a weak acid in water and an organic solvent (acetonitrile or methanol) is used. The acid (e.g., formic acid) acts as an ion suppressant, protonating the indole nitrogen to ensure a single ionic species and sharp, symmetrical peaks.[6]
-
Gradient Elution: A gradient is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.
-
UV Detection: The indole chromophore exhibits strong UV absorbance, typically around 220-254 nm, allowing for sensitive detection of the main peak and related impurities.
Protocol 3.1: HPLC Purity Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Standard for high-resolution separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for peak shape control. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 0-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B | Ensures elution of all components. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | 254 nm | High absorbance wavelength for the indole moiety. |
| Injection Vol. | 10 µL | Balances sensitivity and peak shape. |
-
Standard and Sample Preparation:
-
Solvent (Diluent): Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh ~10 mg of reference standard and dissolve in 100 mL of diluent (0.1 mg/mL).
-
Sample Solution: Prepare the test sample at the same concentration as the standard.
-
-
System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the standard solution to verify system performance.[7]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% | Confirms injection precision. |
-
Analysis and Calculation:
-
Inject the diluent (blank), followed by the standard and sample solutions.
-
Identify the main peak in the sample chromatogram by comparing its retention time to the standard.
-
Calculate the purity using the area percent method, assuming all impurities have a similar response factor to the main peak. % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Orthogonal and Confirmatory Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis or thermally stable by-products.[8][9]
Protocol 4.1.1: GC-MS for Residual Solvents
-
Instrumentation: GC system with a headspace autosampler and a Mass Spectrometric detector.
-
Method: Follow the general principles outlined in USP <467> or ICH Q3C for residual solvent analysis.[3][10]
-
Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable high-boiling solvent (e.g., DMSO).
-
Analysis: The headspace vapor is injected into the GC-MS. Impurities are identified by their mass spectra and retention times compared to known solvent standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for unambiguous structure confirmation. Furthermore, quantitative NMR (qNMR) can be used as a primary method to determine absolute purity without the need for a specific reference standard of the analyte.[11]
Protocol 4.2.1: Quantitative ¹H NMR (qNMR)
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the sample.
-
Accurately weigh ~5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and a resonance that does not overlap with the sample signals.
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay, calibrated 90° pulse).
-
Purity Calculation: The purity of the analyte is calculated by comparing the integral of a well-resolved analyte proton signal to the integral of a known proton signal from the internal standard.
Thermal Analysis (DSC and TGA)
Thermal analysis provides information on the solid-state properties of the material.[12]
-
Thermogravimetric Analysis (TGA): Measures weight loss upon heating, which is used to quantify the content of water and volatile residual solvents.[13][14]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. A sharp melting endotherm with a melting point close to the literature value is indicative of high purity. Impurities typically cause a broadening of the peak and a depression of the melting point.[15]
Protocol 4.3.1: TGA/DSC Analysis
-
Instrumentation: A simultaneous TGA-DSC instrument or separate units.[15]
-
TGA Method: Heat a 5-10 mg sample from ambient temperature to ~300 °C at a rate of 10 °C/min under a nitrogen atmosphere. Any weight loss below 150 °C typically corresponds to water or volatile solvents.
-
DSC Method: Heat a 2-5 mg sample at 10 °C/min. Observe the melting endotherm and compare it to the reference value.
Impurity Identification and Qualification
Any impurity detected above the identification threshold defined by ICH Q3A must be structurally characterized.[1][10] LC-MS is a powerful tool for this purpose, providing the molecular weight of the impurity. If an unknown impurity exceeds the qualification threshold, further toxicological studies may be required.[4]
Caption: ICH Q3A decision workflow for impurities.
Method Validation
The primary HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[16][17] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).
-
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte over a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (evaluated at repeatability and intermediate precision levels).
-
Quantitation Limit (QL): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Conclusion
The purity assessment of this compound requires a scientifically sound, multi-modal analytical strategy. A validated reversed-phase HPLC method serves as the primary tool for quantification, providing high sensitivity and resolution for detecting process-related impurities and degradation products. This must be complemented by orthogonal methods such as GC-MS for volatile impurities, qNMR for absolute purity determination, and thermal analysis for solid-state characterization. This comprehensive approach ensures a thorough understanding of the impurity profile, satisfying regulatory requirements and guaranteeing the quality of the material for its use in pharmaceutical development.
References
- 1. pharma.gally.ch [pharma.gally.ch]
- 2. ikev.org [ikev.org]
- 3. jpionline.org [jpionline.org]
- 4. database.ich.org [database.ich.org]
- 5. benchchem.com [benchchem.com]
- 6. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cs.purdue.edu [cs.purdue.edu]
- 8. notulaebotanicae.ro [notulaebotanicae.ro]
- 9. notulaebotanicae.ro [notulaebotanicae.ro]
- 10. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tsijournals.com [tsijournals.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. azom.com [azom.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. gmpinsiders.com [gmpinsiders.com]
Application Notes & Protocols: Leveraging 1-(5-methoxy-1H-indol-3-yl)ethanone in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By utilizing small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of chemical space to identify binders, which can then be optimized into high-affinity drug candidates.[2][3] The indole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs due to its versatile binding capabilities.[4][5] This guide provides a detailed technical overview and experimental protocols for the application of the indole-based fragment, 1-(5-methoxy-1H-indol-3-yl)ethanone , within an FBDD workflow. We will explore the rationale for its selection, its physicochemical properties, and step-by-step protocols for screening, hit validation, and characterization using industry-standard biophysical techniques.
Introduction: The Strategic Advantage of FBDD and the Promise of the Indole Scaffold
Fragment-Based Drug Discovery (FBDD) operates on the principle that smaller molecules with lower molecular weight (<300 Da) have a higher probability of binding to pockets on a protein target, albeit with lower affinity (typically in the high micromolar to millimolar range).[1][3][6] Unlike the larger, more complex molecules used in HTS, fragments provide a more efficient sampling of chemical space and often exhibit higher "ligand efficiency"—a measure of binding energy per non-hydrogen atom.[2] This translates to a more rational and often more successful starting point for lead optimization. The journey from a low-affinity fragment hit to a potent lead compound is a cornerstone of modern medicinal chemistry.[7]
The indole ring system is a recurring motif in a vast array of natural products and synthetic pharmaceuticals, demonstrating its capacity to interact with a wide range of biological targets.[4][5][8] Its unique combination of a hydrogen bond donor (the indole N-H), an aromatic system for π-stacking and hydrophobic interactions, and multiple sites for synthetic elaboration makes it an ideal scaffold for fragment library design.[9]
This compound is a particularly compelling fragment candidate. The methoxy group at the 5-position can act as a hydrogen bond acceptor and influence the electronic properties of the ring, while the acetyl group at the 3-position provides a key interaction point and a vector for future chemical elaboration.
Physicochemical Profile of the Fragment
A thorough understanding of the fragment's properties is critical for designing effective screening campaigns and interpreting results.
| Property | Value | Source |
| IUPAC Name | This compound | [10] |
| CAS Number | 51843-22-2 | [10][11][12] |
| Molecular Formula | C₁₁H₁₁NO₂ | [10][13] |
| Molecular Weight | 189.21 g/mol | [10][13][14] |
| Hydrogen Bond Donors | 1 (indole N-H) | PubChem CID 19842339 |
| Hydrogen Bond Acceptors | 2 (carbonyl O, methoxy O) | PubChem CID 19842339 |
| ClogP | ~1.8-2.2 (estimated) | PubChem CID 19842339 |
| Solubility | Soluble in DMSO and other organic solvents | General Chemical Knowledge |
Note: These properties align well with the "Rule of Three," a common guideline for fragment library design (MW < 300, ClogP < 3, H-bond donors/acceptors < 3).[15][16]
The FBDD Workflow: A Strategic Overview
The successful application of this compound in an FBDD campaign follows a multi-stage, iterative process. The goal is not just to identify a binder, but to gain high-resolution structural and thermodynamic data that will guide its evolution into a potent and selective lead compound.
Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Experimental Protocols
The following protocols are designed to be self-validating systems. The causality behind experimental choices is explained to ensure both technical accuracy and practical success. Because fragments are weak binders, sensitive biophysical methods are required for their detection.[3][17]
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
Rationale: SPR is a highly sensitive, label-free technique ideal for primary screening of fragment libraries.[18][19][20] It provides real-time kinetic and affinity data, consuming relatively low amounts of protein.[18] The primary goal is to rapidly identify fragments that bind to the immobilized protein target.
Methodology:
-
Sensor Chip Preparation:
-
Immobilize the target protein onto a suitable sensor chip (e.g., CM5) via amine coupling to achieve a stable surface. The immobilization density should be optimized to minimize mass transport limitations, a crucial consideration for fast-binding fragments.[21]
-
A reference flow cell should be prepared in parallel (e.g., mock-coupled or coupled with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.[18]
-
-
Fragment Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a dilution series in the running buffer (e.g., HBS-EP+). The final DMSO concentration must be precisely matched between the samples and the running buffer to avoid false positives.[18] A typical screening concentration for fragments is in the 100-500 µM range.[22]
-
-
Screening Assay:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject the fragment solution over the target and reference flow cells. Use a short contact time and a high flow rate to favor kinetic analysis.
-
Follow with a dissociation phase using running buffer.
-
Regenerate the surface if necessary with a mild, optimized regeneration solution.
-
-
Data Analysis:
-
Perform double referencing (subtracting the reference channel signal and buffer blank injections) to obtain high-quality binding sensorgrams.
-
Identify hits based on a response threshold significantly above the noise level. For promising hits, perform a full kinetic titration to determine the dissociation constant (K D).
-
Calculate the Ligand Efficiency (LE) for each hit. This metric normalizes binding affinity by molecular size and is a key indicator of a quality fragment hit.[18]
-
Protocol 2: Primary or Orthogonal Screening via Thermal Shift Assay (TSA)
Rationale: TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput, cost-effective method to screen for ligand binding.[][24] The principle is that ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tₘ).[25][26] It is an excellent primary screening tool or an orthogonal method to validate hits from SPR.[27][28]
Methodology:
-
Assay Preparation:
-
In a 96- or 384-well qPCR plate, add the target protein to a final concentration of 2-5 µM in a suitable buffer.
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolding protein.[25]
-
Add this compound from a DMSO stock to the desired final concentration (e.g., 200 µM). Ensure the final DMSO concentration is consistent across all wells. Include protein-only and buffer-only controls.
-
-
Thermal Denaturation:
-
Seal the plate and place it in a real-time PCR instrument.
-
Apply a thermal gradient, increasing the temperature from ~25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature to generate a melting curve.
-
Determine the Tₘ by fitting the curve to a Boltzmann equation; the Tₘ is the inflection point of the transition.
-
A positive hit is identified by a significant positive shift in Tₘ (ΔTₘ) compared to the protein-only control. A ΔTₘ of >2 °C is generally considered a robust hit.
-
Figure 2: Principle of the Thermal Shift Assay (TSA).
Protocol 3: Hit Validation and Structural Characterization via X-ray Crystallography
Rationale: X-ray crystallography is the gold standard for FBDD.[6][27] It provides unambiguous confirmation of binding and delivers a high-resolution 3D structure of the protein-fragment complex. This structural information is invaluable for the subsequent hit-to-lead optimization phase, revealing the precise binding mode and identifying vectors for fragment growth.[17][29][30]
Methodology:
-
Crystal Preparation:
-
Fragment Soaking:
-
Prepare a solution of this compound at a high concentration (e.g., 1-10 mM) in a cryo-protectant solution that is compatible with the crystals.
-
Transfer the protein crystals into this solution and allow them to soak for a defined period (from minutes to hours).
-
-
Data Collection and Processing:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data, preferably at a synchrotron source to maximize resolution and data quality.[6]
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
-
Structure Analysis:
-
Carefully analyze the resulting electron density maps to identify the bound fragment. Since fragments bind weakly, their occupancy may be low, requiring specialized analysis software (e.g., PanDDA) to distinguish the fragment's density from noise.[17]
-
Once confirmed, model the fragment into the density and refine the structure.
-
Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between the indole fragment and the protein target. This analysis directly informs the strategy for medicinal chemistry optimization.
-
Protocol 4: Orthogonal Validation via NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is an extremely powerful tool in FBDD, capable of detecting weak binding events with high fidelity and without the artifacts that can plague other techniques.[31][32] Ligand-observed NMR methods are particularly efficient for screening.[15][33]
Methodology (Ligand-Observed: Saturation Transfer Difference - STD):
-
Sample Preparation:
-
Prepare a sample containing the target protein (10-50 µM) and this compound (100-500 µM) in a suitable deuterated buffer.
-
-
NMR Experiment:
-
Acquire two ¹H NMR spectra.
-
Off-resonance spectrum: Irradiate at a frequency where no protein resonances exist (~ -30 ppm). This serves as the reference spectrum.
-
On-resonance spectrum: Selectively saturate a region of the protein's aliphatic proton spectrum (~ -1 ppm).
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from the protons of the fragment that were in close contact with the saturated protein.
-
The presence of signals in the STD spectrum is direct evidence of binding. The relative intensity of the signals can provide information about which part of the fragment is most intimately interacting with the protein (epitope mapping).
-
Conclusion and Future Directions
The strategic use of This compound as a starting fragment provides a rational and efficient entry point into a drug discovery campaign. Its favorable physicochemical properties and the privileged nature of the indole scaffold make it a high-value component of any fragment library. By employing a robust and multi-faceted screening cascade—beginning with high-throughput methods like SPR or TSA and progressing to high-resolution validation by X-ray crystallography and NMR—researchers can confidently identify and characterize its binding to a target of interest. The detailed structural and thermodynamic data obtained through these protocols will serve as the critical foundation for a successful structure-based design program, accelerating the journey from a millimolar fragment hit to a potent, optimized lead candidate.
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. obn.org.uk [obn.org.uk]
- 3. drughunter.com [drughunter.com]
- 4. From nature to drug discovery: the indole scaffold as a 'privileged structure'. | Semantic Scholar [semanticscholar.org]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. news-medical.net [news-medical.net]
- 9. Indole fragments for the design of lead molecules against pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. This compound | 51843-22-2 [chemicalbook.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. 1-(5-methoxy-1H-indol-3-yl)ethan-1-one | C11H11NO2 | CID 19842339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 17. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fragment screening by surface plasmon resonance. | Semantic Scholar [semanticscholar.org]
- 21. biorxiv.org [biorxiv.org]
- 22. Fragment-based screening using surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview [article.innovationforever.com]
- 25. MagHelix™ Thermal Shift Assay (TSA) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 26. researchgate.net [researchgate.net]
- 27. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 28. bitesizebio.com [bitesizebio.com]
- 29. selvita.com [selvita.com]
- 30. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 32. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 33. NMR screening in fragment-based drug design: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: N-Alkylation of 1-(5-methoxy-1H-indol-3-yl)ethanone
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Alkylated Indoles
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals. N-alkylation of the indole ring is a critical synthetic transformation that allows for the modulation of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity. This modification can significantly impact the biological activity of indole-containing compounds. The target molecule, 1-(5-methoxy-1H-indol-3-yl)ethanone, is a valuable intermediate in the synthesis of various biologically active compounds, including potential melatonin receptor agonists. This document provides a detailed experimental procedure for the N-alkylation of this indole derivative, emphasizing the underlying chemical principles and practical considerations for successful execution.
Reaction Mechanism: A Classic SN2 Approach
The N-alkylation of indoles typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The indole nitrogen, while not strongly acidic, can be deprotonated by a suitable strong base to form a highly nucleophilic indolide anion.[1] This anion then attacks the electrophilic carbon of an alkylating agent, displacing a leaving group and forming the new N-C bond.
The acidity of the indole N-H proton is a key factor. The electron-withdrawing acetyl group at the C3 position of this compound provides additional resonance stabilization to the resulting anion, making the N-H proton more acidic than that of unsubstituted indole.[1] This enhanced acidity facilitates deprotonation with common strong bases.
Diagram: General Reaction Mechanism
Caption: General SN2 mechanism for the N-alkylation of an indole.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a general procedure for the N-alkylation of this compound using an alkyl halide as the alkylating agent and sodium hydride as the base in an anhydrous polar aprotic solvent.[2]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | 51843-22-2 | 189.21 | Starting material. Ensure it is dry. |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | Highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.[3][4][5][6][7] |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | A polar aprotic solvent, excellent for dissolving the indolide anion.[8] |
| Alkyl Halide (e.g., methyl iodide, benzyl bromide) | Varies | Varies | The electrophile. Use a high-purity grade. |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | For quenching the reaction. |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | Extraction solvent. |
| Brine (saturated aqueous NaCl) | 7647-14-5 | 58.44 | For washing the organic layer. |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | 7487-88-9 or 7757-82-6 | 120.37 or 142.04 | Drying agent. |
Safety Precautions
-
Sodium Hydride (NaH): Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[3][5] It can ignite spontaneously in air, especially when in contact with moisture.[4] Always handle NaH in an inert atmosphere (e.g., a glovebox or under a stream of argon/nitrogen). Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, flame-retardant lab coat, and gloves.[3] In case of fire, use a Class D fire extinguisher (dry powder, sand, or soda ash); DO NOT USE WATER, CO₂, or foam extinguishers .[5][6][7]
-
Alkyl Halides: Many alkyl halides are toxic, lachrymatory, and potential carcinogens. Handle them in a well-ventilated fume hood.
-
Solvents: Anhydrous DMF is a combustible liquid and a potential teratogen. Avoid inhalation and skin contact.
Procedure
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 equivalent).
-
Dissolution: Add anhydrous DMF to dissolve the starting material. A typical concentration is between 0.1 and 0.5 M.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 - 1.5 equivalents) portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.
-
Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes. The cessation of gas evolution is an indicator of complete deprotonation.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 - 1.5 equivalents) to the reaction mixture at 0 °C via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-alkylated product.
Diagram: Experimental Workflow
Caption: A streamlined workflow for the N-alkylation procedure.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete deprotonation.- Inactive alkylating agent.- Presence of moisture. | - Ensure the use of a sufficiently strong base and allow adequate time for deprotonation.- Use a fresh bottle of the alkylating agent.- Use anhydrous solvents and reagents, and maintain a strict inert atmosphere. |
| Formation of Side Products | - C-alkylation at the C3 position.- Dialkylation. | - The choice of base and solvent can influence N/C selectivity. Polar aprotic solvents like DMF generally favor N-alkylation.[8]- Use a stoichiometric amount of the alkylating agent to minimize dialkylation. |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Steric hindrance from the alkylating agent. | - Increase the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C).- For bulky alkyl groups, consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride). |
Alternative Methodologies
While the NaH/alkyl halide method is robust, other conditions can be employed for the N-alkylation of indoles:
-
Phase-Transfer Catalysis: Using a base like potassium hydroxide in a biphasic system with a phase-transfer catalyst can be a milder alternative.[8]
-
Carbonate Bases: Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar solvents can be effective, particularly with more reactive alkylating agents.[8]
-
Transition Metal Catalysis: Copper and palladium-catalyzed methods offer alternative routes, sometimes under neutral or mildly basic conditions.[8][9][10] For instance, copper-catalyzed cross-coupling with N-tosylhydrazones has been reported.[9][10]
Conclusion
The N-alkylation of this compound is a fundamental and versatile transformation for the synthesis of a wide array of potentially bioactive molecules. The protocol detailed herein, based on the well-established SN2 reaction pathway, provides a reliable method for achieving this modification. Careful attention to anhydrous conditions and safety protocols, particularly when handling sodium hydride, is paramount for the successful and safe execution of this procedure. By understanding the underlying mechanistic principles and potential pitfalls, researchers can effectively utilize this methodology in their synthetic endeavors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. alkalimetals.com [alkalimetals.com]
- 7. nj.gov [nj.gov]
- 8. benchchem.com [benchchem.com]
- 9. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 10. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
In Vitro Assay Development for the Characterization of 1-(5-methoxy-1H-indol-3-yl)ethanone
An Application Note and Protocol Guide for Researchers
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and pharmaceuticals.[1][2] Molecules like serotonin and melatonin, which are central to human physiology, feature this heterocyclic system.[1] This guide provides a detailed framework for the initial in vitro characterization of 1-(5-methoxy-1H-indol-3-yl)ethanone (CAS: 51843-22-2), an indole derivative with potential pharmacological activity.[3][4] Given its structural similarity to melatonin, we first explore its potential interaction with melatonin receptors (MT1/MT2), a key G-protein coupled receptor (GPCR) family.[5] Subsequently, we present protocols to investigate its effects on tubulin polymerization, a common target for indole-based anti-cancer agents.[1][6] Finally, a general framework for assessing enzyme inhibition is provided, acknowledging the broad enzymatic inhibitory potential of indole derivatives.[7] This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust preliminary biological profile for this compound.
Introduction to the Target Compound
This compound is a small molecule featuring the characteristic indole bicyclic structure. The 5-methoxy substitution is a key feature it shares with the neurohormone melatonin, immediately suggesting a potential interaction with melatonin receptors.[8] The acetyl group at the 3-position provides a different chemical handle compared to melatonin's ethylamine side chain, which may confer novel selectivity or functional activity. The indole scaffold is highly versatile and has been successfully exploited to develop therapeutics for cancer, infectious diseases, and neurodegenerative disorders.[1][7] Therefore, a systematic in vitro screening approach is warranted to uncover the biological activities of this specific derivative.
Chemical Structure:
-
Name: this compound
-
Alternate Names: 3-Acetyl-5-methoxyindole[3]
-
Molecular Formula: C₁₁H₁₁NO₂[3]
-
Molecular Weight: 189.21 g/mol [3]
This guide outlines three potential starting points for assay development, moving from the most probable target based on structural analogy to broader screening possibilities.
Assay Cascade I: Melatonin Receptor (GPCR) Activity
Rationale & Expertise: The structural homology between this compound and melatonin makes the melatonin receptors, MT1 and MT2, primary hypothetical targets.[5] These are Gi-coupled GPCRs, and their activation leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][9] Therefore, a cAMP inhibition assay is a direct and robust method to quantify the agonist or antagonist activity of the test compound at these receptors.[9] GPCRs are one of the most important classes of drug targets, making this a critical first step.[10]
Experimental Workflow: GPCR-Mediated cAMP Inhibition
Caption: Workflow for the GPCR-mediated cAMP inhibition assay.
Protocol 2.1: Cell-Based cAMP Inhibition Assay
This protocol is designed to determine if this compound acts as an agonist or antagonist at human MT1 and MT2 receptors.
Materials:
-
HEK293 cells stably expressing human MT1 or MT2 receptors.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).
-
Assay buffer (e.g., PBS with 1 mM IBMX).[9]
-
Forskolin.[9]
-
Test Compound: this compound.
-
Controls: Melatonin (agonist), Luzindole (antagonist).[11]
-
cAMP detection kit (e.g., Cisbio HTRF, Promega cAMP-Glo™).[9][10]
-
White, opaque 384-well assay plates.
-
Plate reader compatible with the detection kit.
Step-by-Step Methodology:
-
Cell Culture: Culture and maintain HEK293-MT1 and HEK293-MT2 cell lines according to standard procedures. Ensure cells are healthy and not over-confluent before use.[12]
-
Cell Seeding: Harvest cells and resuspend in fresh medium. Seed 4,000 cells/well into a 384-well plate and incubate for 24 hours at 37°C, 5% CO₂.[9]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in assay buffer to achieve the desired final concentration range (e.g., 10 µM to 0.1 nM). Prepare identical dilution series for melatonin and luzindole.
-
Agonist Mode Assay:
-
Remove culture medium from the cells.
-
Add 5 µL/well of the test compound or melatonin dilutions. For negative controls, add vehicle (assay buffer with DMSO).
-
Add 5 µL/well of assay buffer.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL/well of forskolin solution (final concentration typically 2-5 µM, optimize for your cell system).[9]
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode Assay:
-
Remove culture medium from the cells.
-
Add 5 µL/well of the test compound or luzindole dilutions.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL/well of melatonin at its EC₈₀ concentration (determined from the agonist assay).
-
Add 10 µL/well of forskolin solution.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen detection kit.[9]
-
Data Analysis:
-
Normalize the data. For agonist mode, set the signal from forskolin-only wells to 100% and the signal from maximum melatonin concentration to 0%.[9]
-
Plot the normalized response against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for agonists, or the IC₅₀ for antagonists.[9]
-
Data Interpretation & Validation:
| Parameter | Agonist | Partial Agonist | Antagonist | No Activity |
| EC₅₀ | Potent (e.g., nM-low µM) | Potent (e.g., nM-low µM) | N/A | N/A |
| Eₘₐₓ | Similar to Melatonin (~100%) | Lower than Melatonin (20-80%) | N/A | No effect |
| IC₅₀ | N/A | N/A | Potent (e.g., nM-low µM) | N/A |
-
Trustworthiness Check: A robust assay should yield a Z'-factor > 0.5. The Z'-factor is calculated using the signals from the positive (e.g., forskolin + vehicle) and negative (e.g., forskolin + max melatonin) controls.
Assay Cascade II: Tubulin Polymerization Inhibition
Rationale & Expertise: Many natural and synthetic indole derivatives exert potent anticancer activity by interfering with microtubule dynamics.[1][6] They can bind to tubulin, inhibiting its polymerization into microtubules, which arrests cells in the G2/M phase of the cell cycle and induces apoptosis.[6] An in vitro tubulin polymerization assay is a direct biochemical method to determine if a compound has this activity.[13] The assay monitors the increase in fluorescence as a reporter dye incorporates into newly formed microtubules.[14]
Caption: A generalized workflow for an enzyme inhibition assay.
Protocol 4.1: Framework for an Enzyme Inhibition Assay
This protocol provides the essential steps for determining a compound's IC₅₀ value against a purified enzyme. [15][16] Materials:
-
Purified Enzyme of interest.
-
Specific Substrate for the enzyme.
-
Optimized Assay Buffer (maintaining ideal pH and containing any necessary cofactors). [15]* Test Compound: this compound.
-
Positive Control: A known inhibitor for the enzyme.
-
96- or 384-well assay plates (UV-transparent or black, depending on readout).
-
Microplate reader (spectrophotometer or fluorometer).
Step-by-Step Methodology:
-
Optimization (Pre-requisite): Before screening, determine the optimal enzyme and substrate concentrations that yield a linear reaction rate within the desired assay time and are well within the detection limits of the instrument.
-
Reagent Preparation: Prepare stock solutions of the test compound and known inhibitor in DMSO. Create a serial dilution series in assay buffer. Prepare working solutions of the enzyme and substrate in assay buffer.
-
Reaction Setup: In each well of the plate, add in the following order:
-
Assay Buffer.
-
Test compound, known inhibitor, or vehicle (DMSO) control.
-
Enzyme solution.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the substrate is introduced. [15]5. Reaction Initiation: Start the reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the reader and measure the signal (e.g., absorbance or fluorescence) over time. For a single-point endpoint assay, stop the reaction after a fixed time and then read the plate.
-
Data Analysis:
-
For kinetic assays, calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the progress curve.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle))
-
Plot the percent inhibition against the log of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Data Interpretation & Validation:
| Parameter | Value Range | Interpretation |
| IC₅₀ | < 1 µM | Potent Inhibitor |
| 1 - 10 µM | Moderate Inhibitor | |
| > 10 µM | Weak or Inactive |
-
Trustworthiness Check: The IC₅₀ of the known inhibitor should be consistent with literature values. The assay should have low well-to-well variability and produce a Z'-factor > 0.5 when comparing uninhibited and maximally inhibited controls. Follow-up studies are required to determine the mechanism of inhibition (e.g., competitive, non-competitive). [17]
Assay Validation and Quality Control
For any in vitro assay to be considered reliable, it must be properly validated. [18]This ensures that the results are accurate, reproducible, and suitable for making decisions in a drug discovery cascade. Regulatory bodies like the FDA provide guidance on the principles of assay validation. [19][20][21] Key Validation Parameters:
-
Precision: Assessed by calculating intra-assay and inter-assay coefficients of variation (%CV). Typically, a %CV of <15% is acceptable. [22]* Z'-Factor: This parameter measures the statistical effect size and represents the quality of the assay. It is calculated from the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μp - μn|
-
An assay with a Z' > 0.5 is considered excellent and robust for high-throughput screening.
-
-
Signal Window (S/B): The ratio of the mean signal of the positive control to the mean signal of the negative control. A higher ratio indicates a more robust assay.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Melatonin receptor agonist - Wikipedia [en.wikipedia.org]
- 6. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 5-Methoxy-2-[(5-methoxy-1H-indol-1-yl)carbonyl]-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and validation of the first cell‐impermeant melatonin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPCR Signaling Assays [worldwide.promega.com]
- 11. ovid.com [ovid.com]
- 12. biocompare.com [biocompare.com]
- 13. benchchem.com [benchchem.com]
- 14. maxanim.com [maxanim.com]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. biotechniques.com [biotechniques.com]
- 19. fda.gov [fda.gov]
- 20. biomedric.com [biomedric.com]
- 21. pew.org [pew.org]
- 22. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-methoxy-1H-indol-3-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(5-methoxy-1H-indol-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we address frequently encountered issues with practical, field-tested advice and in-depth scientific explanations.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
There are three primary and reliable methods for the synthesis of this compound:
-
Friedel-Crafts Acylation: This is a classic and direct method involving the reaction of 5-methoxyindole with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.[1][2]
-
Vilsmeier-Haack Reaction: While traditionally used for formylation, this reaction can be adapted for acetylation to yield the desired ketone. It involves the use of a phosphoryl chloride and a substituted amide.[3][4][5][6][7]
-
Grignard Reaction: This approach involves the reaction of the magnesium salt of 5-methoxyindole with acetonitrile, followed by hydrolysis, or the reaction of a Grignard reagent with 5-methoxy-1H-indole-3-carbonitrile.[8][9][10][11][12]
Q2: I am observing a low yield in my Friedel-Crafts acylation. What are the likely causes?
Low yields in Friedel-Crafts acylation of indoles can stem from several factors. The indole nucleus is highly reactive and can be sensitive to strong Lewis acids and high temperatures. Key areas to investigate include:
-
Catalyst Choice and Stoichiometry: Strong Lewis acids like AlCl₃ can lead to polymerization or degradation of the indole starting material. Consider using milder Lewis acids such as ZnO, FeCl₃, or InCl₃.[13][14] The amount of catalyst is also critical; often, more than stoichiometric amounts are needed because the catalyst can complex with the product.[1]
-
Reaction Temperature: Indoles are often unstable at elevated temperatures. Running the reaction at lower temperatures (0 °C to room temperature) can minimize side product formation.
-
Acylating Agent: Acetic anhydride is often a milder and more effective acylating agent than acetyl chloride for sensitive substrates like indoles.
-
Solvent: The choice of solvent can significantly impact the reaction. Less polar solvents like dichloromethane or carbon disulfide are often preferred.
Q3: My reaction is producing a mixture of N-acylated and C3-acylated products. How can I improve the regioselectivity for C3 acylation?
The regioselectivity of indole acylation is a common challenge. The nitrogen atom of the indole can also be acylated, leading to the undesired N-acylated byproduct. To favor C3 acylation:
-
Protecting the Indole Nitrogen: The use of an N-protecting group, such as a tosyl or Boc group, can prevent N-acylation. However, this adds extra steps for protection and deprotection.
-
Reaction Conditions: C3 acylation is generally favored under kinetic control (lower temperatures), while N-acylation can be favored under thermodynamic control. Performing the reaction at 0 °C or below can enhance C3 selectivity.
-
Grignard Reagent Approach: The use of the indole Grignard reagent (indolylmagnesium halide) directs acylation specifically to the C3 position.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
Possible Causes & Solutions
| Cause | Recommended Action | Scientific Rationale |
| Inactive Catalyst | Use a freshly opened or properly stored Lewis acid catalyst. Consider activating the catalyst by heating under vacuum. | Lewis acids are often hygroscopic and can be deactivated by moisture. |
| Poor Quality Starting Material | Ensure the 5-methoxyindole is pure and free of contaminants. Recrystallize or purify by column chromatography if necessary. | Impurities in the starting material can interfere with the reaction or lead to side products. |
| Inappropriate Solvent | Use anhydrous solvents. For Friedel-Crafts, consider dichloromethane or 1,2-dichloroethane. For Grignard reactions, anhydrous diethyl ether or THF is essential. | Protic solvents will quench Grignard reagents and can deactivate Lewis acids.[11] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. For Friedel-Crafts, start at 0 °C and slowly warm to room temperature if needed. Grignard reactions are often initiated at 0 °C and then refluxed. | Temperature control is crucial for managing reaction kinetics and minimizing decomposition of sensitive intermediates. |
Problem 2: Formation of a Dark, Tarry Substance (Polymerization)
Possible Causes & Solutions
| Cause | Recommended Action | Scientific Rationale |
| Excessively Strong Lewis Acid | Switch to a milder Lewis acid such as ZnO, ZnCl₂, or FeCl₃.[13] | Strong Lewis acids can induce polymerization of the electron-rich indole ring.[15][16] |
| High Reaction Temperature | Maintain a low reaction temperature (e.g., 0 °C) throughout the addition of reagents and for the duration of the reaction. | Higher temperatures can accelerate side reactions, including polymerization. |
| High Concentration of Reactants | Perform the reaction at a lower concentration by using a larger volume of solvent. | High concentrations can favor intermolecular reactions that lead to polymer formation. |
Problem 3: Product is Contaminated with Starting Material
Possible Causes & Solutions
| Cause | Recommended Action | Scientific Rationale |
| Insufficient Acylating Agent | Use a slight excess (1.1-1.5 equivalents) of the acylating agent (acetyl chloride or acetic anhydride). | Ensuring a stoichiometric excess of the acylating agent helps to drive the reaction to completion. |
| Incomplete Reaction | Increase the reaction time or consider a moderate increase in temperature after the initial reaction period at low temperature. Monitor the reaction progress by TLC. | Some reactions may be slow and require longer times or gentle heating to go to completion. |
| Inefficient Quenching | Quench the reaction carefully with cold water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize the acid and stop the reaction. | Proper quenching is essential to prevent reversal of the reaction or degradation of the product during workup. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation using Acetic Anhydride and Zinc Oxide
This protocol is adapted from methodologies that prioritize milder reaction conditions to improve yield and minimize side products.[13]
Materials:
-
5-methoxyindole
-
Acetic anhydride
-
Zinc oxide (ZnO)
-
1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) (as solvent)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 5-methoxyindole (1 mmol) in [BMIM][PF₆] (2 mL), add zinc oxide (0.5 mmol).
-
Add acetic anhydride (1.2 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Vilsmeier-Haack Acetylation
This protocol is a modification of the standard Vilsmeier-Haack formylation for the introduction of an acetyl group.[17]
Materials:
-
5-methoxyindole
-
N,N-Dimethylacetamide (DMA)
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium carbonate solution
-
Ethyl acetate
Procedure:
-
To a flask containing anhydrous DCM, add N,N-Dimethylacetamide (2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (1.5 equivalents) dropwise with stirring. Maintain the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 5-methoxyindole (1 equivalent) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Carefully pour the reaction mixture into a beaker of crushed ice and stir until the ice has melted.
-
Basify the mixture with a saturated aqueous sodium carbonate solution until the pH is ~8-9.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizing the Workflow
Caption: Troubleshooting workflow for the synthesis.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. prepchem.com [prepchem.com]
Technical Support Center: Troubleshooting Side Reactions in the Acylation of 5-Methoxyindole
Welcome to the technical support center for the acylation of 5-methoxyindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. The insights provided herein are a synthesis of established chemical principles and practical, field-proven experience to help you achieve optimal results in your synthetic endeavors.
Introduction: The Significance and Challenges of 5-Methoxyindole Acylation
5-Methoxyindole is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its acylation is a fundamental step in the synthesis of a wide array of pharmaceutical agents. However, the electron-rich nature of the indole ring, further activated by the methoxy group, presents a unique set of challenges.[1] The reaction is often plagued by a lack of regioselectivity and the formation of undesired side products. Understanding and controlling these side reactions is paramount to successful synthesis.
This guide will provide a structured approach to troubleshooting common issues encountered during the acylation of 5-methoxyindole, with a focus on the underlying mechanistic principles.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.
Issue 1: Predominant Formation of the N-Acylated Product Instead of the Desired C3-Acylated Product.
Question: My primary goal is C3-acylation, but I am isolating significant quantities of the N-acylated isomer. Why is this happening, and how can I favor C3-acylation?
Answer: This is a classic challenge in indole chemistry. The indole nitrogen is nucleophilic and can compete with the C3 position for the acylating agent.[2][3] The reaction conditions play a crucial role in determining the site of acylation.
Causality and Mechanistic Insight:
Under basic conditions, the indole N-H proton is readily removed to form a highly nucleophilic indolide anion. This anion will preferentially attack the acylating agent, leading to N-acylation.[2][3] In contrast, under neutral or acidic conditions, the lone pair on the nitrogen is less available, and the electron-rich C3 position becomes the primary site of electrophilic attack.
Troubleshooting Strategies:
-
Reaction Conditions:
-
Avoid Strong Bases: Steer clear of strong bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) if C3-acylation is the goal. These will almost exclusively yield the N-acylated product.[4]
-
Lewis Acid Catalysis (Friedel-Crafts Acylation): Employing a Lewis acid such as aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), or boron trifluoride etherate (BF₃·OEt₂) will promote electrophilic aromatic substitution at the C3 position.[5][6] The Lewis acid activates the acylating agent, forming a highly electrophilic acylium ion that is attacked by the electron-rich indole ring.[6]
-
Vilsmeier-Haack Reaction: For formylation (a specific type of acylation), the Vilsmeier-Haack reaction is highly effective for C3-functionalization.[7][8] This reaction uses a phosphoryl chloride/dimethylformamide (POCl₃/DMF) mixture to generate the Vilsmeier reagent, a mild electrophile that selectively reacts at C3.[7][9][10][11]
-
-
Protecting Groups:
-
If N-acylation remains a persistent issue, consider protecting the indole nitrogen with a suitable protecting group.[12][13] A phenylsulfonyl (PhSO₂) or a tert-butyloxycarbonyl (Boc) group can be employed.[12] These electron-withdrawing groups decrease the nucleophilicity of the nitrogen, directing the acylation to the C3 position.[13] The protecting group can then be removed in a subsequent step.
-
Illustrative Reaction Scheme:
References
- 1. soc.chim.it [soc.chim.it]
- 2. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Indole Synthesis
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their indole synthesis reactions. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the common challenges encountered during these crucial chemical transformations.
General Troubleshooting Principles
Before delving into specific synthesis methods, it's important to consider general principles that apply to most indole syntheses. Many issues can be resolved by systematically evaluating the fundamental components of your reaction.
FAQ 1: My indole synthesis reaction is not working (low or no yield). Where do I start troubleshooting?
When a reaction fails, a systematic approach is key. We recommend the following workflow to diagnose the issue:
Technical Support Center: Resolving Solubility Challenges for 1-(5-methoxy-1H-indol-3-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming the solubility challenges associated with 1-(5-methoxy-1H-indol-3-yl)ethanone. By explaining the physicochemical principles behind its solubility and providing structured, actionable protocols, this document serves as a practical tool for successful experimental design.
Section 1: Compound Profile & Safety Precautions
Before beginning any experimental work, it is crucial to understand the fundamental properties and safety considerations for this compound.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | [1][2][3] |
| Synonyms | 3-Acetyl-5-methoxyindole | [2][3][4] |
| CAS Number | 51843-22-2 | [1][2][4] |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][2][5] |
| Molecular Weight | 189.21 g/mol | [1][5] |
| Appearance | Typically a solid powder | N/A |
| Predicted pKa | The indole nitrogen is weakly acidic, but can be protonated under acidic conditions.[6] | N/A |
Safety & Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related indole derivatives suggest the following precautions.[7][8][9][10]
-
Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7][9] May cause respiratory irritation upon inhalation of dust.[7][10]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[7][8] Use only in a well-ventilated area or under a chemical fume hood.[7][10]
-
Handling: Avoid generating dust.[8] Wash hands thoroughly after handling.[7][9] Do not eat, drink, or smoke when using this product.[7][9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the solubility of this compound.
FAQ 1: Why is this compound often difficult to dissolve?
Answer: The poor solubility of this compound stems from its molecular structure. The core indole ring system is aromatic and largely nonpolar, giving the molecule a significant hydrophobic character.[6][11] While the methoxy (-OCH₃) and acetyl (-C(O)CH₃) groups introduce some polarity, the molecule's rigidity and potential for strong intermolecular hydrogen bonding in its crystal lattice can hinder its dissolution in many solvents.[11]
FAQ 2: What is the best "first-choice" organic solvent to try?
Answer: For an initial attempt, polar aprotic solvents are generally the most effective. We recommend starting with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) .
-
Scientific Rationale: These solvents have strong dipole moments and can effectively disrupt the crystal lattice forces of the solid compound. DMSO is particularly effective at dissolving a wide range of polar and nonpolar compounds, making it a common choice for creating concentrated stock solutions for biological assays.[6]
FAQ 3: I need to use this compound in a biological assay. How do I prepare it in an aqueous buffer?
Answer: Direct dissolution in aqueous buffers will likely fail. The standard and most reliable method is to first prepare a high-concentration stock solution in 100% DMSO and then serially dilute this stock into your aqueous medium.[6]
-
Scientific Rationale: This "co-solvent" approach leverages the high dissolving power of DMSO to get the compound into solution first.[12] When this concentrated stock is diluted into the buffer, the final DMSO concentration is typically low enough (often <0.5%) to not interfere with the biological system.
-
Critical Note: Always perform a vehicle control experiment using the same final concentration of DMSO to ensure the solvent itself does not affect your experimental results.
FAQ 4: Can I use heat to improve solubility?
Answer: Yes, gentle warming can be effective, but it must be done with caution. Use a warm water bath (e.g., 30-40°C) and vortexing.
-
Scientific Rationale: Increasing the temperature provides the energy needed to overcome the solute-solute interactions within the crystal lattice, thereby increasing solubility.
-
Warning: Indole-containing molecules can be susceptible to degradation at elevated temperatures or upon prolonged exposure to heat. Avoid aggressive heating or boiling. Always check for color changes, which may indicate decomposition.
FAQ 5: My compound precipitates out of my chosen organic solvent over time. What is happening?
Answer: This indicates that you have created a supersaturated solution, which is thermodynamically unstable. The concentration of the compound exceeds its equilibrium solubility in that specific solvent at that temperature.
-
Troubleshooting Steps:
-
Lower the Concentration: The simplest solution is to prepare a more dilute solution.
-
Use a Co-solvent: Add a small percentage of a stronger solvent (like DMSO) to your primary solvent to increase the overall solvating power of the mixture.
-
Filter the Solution: If you only need the saturated solution, prepare it, allow the excess to precipitate, and then filter or centrifuge the mixture to clarify the supernatant for use.
-
Section 3: Troubleshooting Guides & Protocols
When simple dissolution fails, a systematic approach is required. This section provides detailed protocols for resolving more complex solubility issues.
Guide 1: Systematic Solvent Screening
This protocol helps you empirically determine the best solvent or solvent system for your needs.
Objective: To test the solubility of this compound across a range of common laboratory solvents.
Protocol:
-
Preparation: Dispense a small, accurately weighed amount of the compound (e.g., 1-2 mg) into several individual glass vials.
-
Solvent Addition: To each vial, add a measured volume of a single test solvent (e.g., 100 µL) from the list below. This corresponds to an initial concentration of 10-20 mg/mL.
-
Initial Assessment: Vortex each vial vigorously for 1-2 minutes at room temperature. Observe and record whether the solid has completely dissolved.
-
Incremental Addition: If the solid has not dissolved, add another measured volume of the solvent (e.g., another 100 µL) and repeat the vortexing. Continue this process until the compound dissolves or you reach a concentration that is too low for your application.
-
Gentle Warming: If the compound remains insoluble at a reasonable concentration, gently warm the vial in a 30-40°C water bath for 5-10 minutes and vortex again. Note if heat improves solubility.
-
Documentation: Record your observations in a table to determine the most effective solvent.
Suggested Solvents for Screening:
| Category | Solvent | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Strong dipole moments, good for dissolving a wide range of compounds. |
| Polar Protic | Methanol, Ethanol | Capable of hydrogen bonding; commonly used in organic synthesis. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Effective for many organic compounds, but less polar. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderately polar, good for reactions. |
| Aromatic | Toluene | Nonpolar, used in specific synthetic applications. |
Guide 2: Advanced Solubilization: pH Modification
If your final application involves an aqueous or protic solvent system (e.g., ethanol/water), pH adjustment can dramatically improve solubility.
Objective: To increase solubility by protonating the indole nitrogen, creating a more polar, charged species.
Protocol:
-
Prepare a Slurry: Suspend the compound in your desired solvent system (e.g., a mixture of ethanol and water). The compound will not be fully dissolved.
-
Acidification: While stirring, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise.
-
Observe Dissolution: Monitor the solution for clarity. As the pH decreases, the compound should begin to dissolve as the indole nitrogen is protonated.[6]
-
Final pH: Once the solution is clear, measure the final pH. This will be the minimum pH required to maintain solubility at that concentration.
-
Caution: Ensure that the acidic conditions are compatible with your downstream application and will not cause degradation of the compound or other components in your experiment.
Guide 3: Advanced Solubilization: Complexation with Cyclodextrins
For aqueous applications where organic co-solvents must be minimized, cyclodextrins can be powerful solubilizing agents.
Objective: To form an inclusion complex where the hydrophobic indole portion of the molecule is encapsulated within the hydrophobic cavity of a cyclodextrin, rendering the complex water-soluble.
Protocol (Kneading Method): [6]
-
Reagent Preparation:
-
Accurately weigh the this compound.
-
Weigh a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), typically at a 1:1 or 1:2 molar ratio to the compound.
-
Prepare a small amount of an ethanol/water solution (e.g., 50:50 v/v).
-
-
Paste Formation: Place the HP-β-CD powder in a glass mortar. Slowly add a few drops of the ethanol/water solution and grind with the pestle until a uniform, thick paste is formed.
-
Compound Addition: Add the weighed compound to the paste in the mortar.
-
Kneading: Knead the mixture thoroughly with the pestle for 45-60 minutes. The goal is to intimately mix the compound and the cyclodextrin at a molecular level. If the mixture becomes dry, add another drop of the ethanol/water solution to maintain a pasty consistency.
-
Drying: Scrape the resulting solid from the mortar and spread it thinly on a watch glass or petri dish. Dry the product in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Final Product: The resulting dry powder is the inclusion complex, which should exhibit significantly enhanced aqueous solubility compared to the parent compound.
Section 4: Visual Troubleshooting Workflow
This diagram outlines a logical decision-making process for addressing solubility issues with this compound.
Caption: Decision tree for troubleshooting the solubility of this compound.
References
- 1. This compound | 51843-22-2 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 1-(5-甲氧基-1H-吲哚-3-基)乙酮 CAS號:51843-22-2 • ChemWhat | 化學品和生物製品資料庫 [chemwhat.tw]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 1-(5-methoxy-1H-indol-3-yl)ethan-1-one | C11H11NO2 | CID 19842339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. aksci.com [aksci.com]
- 11. benchchem.com [benchchem.com]
- 12. ijpbr.in [ijpbr.in]
Technical Support Center: Impurity Identification in the Synthesis of 1-(5-methoxy-1H-indol-3-yl)ethanone
Welcome to the technical support guide for the synthesis of 1-(5-methoxy-1H-indol-3-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on the identification and characterization of process-related impurities. Our goal is to provide practical, experience-driven advice to ensure the quality, safety, and efficacy of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary challenges?
The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 5-methoxyindole.[1] This reaction typically involves treating 5-methoxyindole with an acylating agent like acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) or under acidic conditions.[2]
The primary challenge stems from the high electron-donating nature of the methoxy group and the indole ring itself.[3] This high reactivity, while facilitating the desired C3-acylation, also makes the substrate susceptible to several side reactions, including:
-
Polyacylation: Introduction of more than one acetyl group onto the indole ring.
-
Acylation at other positions: Reaction at C2, N1, or other positions on the benzene portion of the indole.
-
Degradation/Oxidation: The electron-rich indole nucleus can be sensitive to strong acids and oxidative conditions, leading to the formation of colored, often polymeric, impurities.[4]
Q2: What are the most likely impurities I will encounter in this synthesis?
Based on the mechanism of the Friedel-Crafts acylation and the reactivity of the indole nucleus, you should be vigilant for the following classes of impurities:
-
Organic Impurities: These can arise from starting materials, by-products, intermediates, and degradation products.[5]
-
Unreacted 5-methoxyindole: Incomplete conversion is a common source of this impurity.
-
Diacylated products: Such as 1,3-diacetyl-5-methoxyindole or 2,3-diacetyl-5-methoxyindole.
-
N-acylated product: 1-acetyl-5-methoxyindole, which can form, especially if the indole nitrogen is not protected.
-
Oxidation products: Indole chemistry is often plagued by the formation of complex, colored oligomers or specific oxidation products like oxindoles.[4]
-
-
Inorganic Impurities: These typically originate from catalysts and reagents used in the synthesis.[5]
-
Residual Solvents: Volatile organic compounds used during the reaction or purification steps.[5][6]
Q3: Which analytical techniques are considered the gold standard for identifying and quantifying these impurities?
A multi-technique, or "hyphenated," approach is essential for robust impurity profiling.[7]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating, detecting, and quantifying impurities.[5][8] A well-developed HPLC method can resolve the main product from trace-level impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities. It provides the molecular weight of the impurity, which is a critical piece of information for proposing potential structures.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the definitive structural elucidation of isolated impurities.[9] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provide detailed information about the molecule's connectivity and stereochemistry.[10]
-
Gas Chromatography (GC): Primarily used for the analysis of volatile organic impurities, such as residual solvents.[6]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification process.
Problem 1: My HPLC chromatogram shows multiple unexpected peaks.
-
Possible Cause A: Contaminated Starting Materials. The purity of your 5-methoxyindole and acylating agent is paramount.
-
Troubleshooting Step: Always run an HPLC of your starting materials individually before starting the reaction. This provides a baseline chromatogram.
-
-
Possible Cause B: Side Reactions. As discussed, diacylation or acylation at alternative positions can occur.
-
Troubleshooting Step: Use LC-MS to obtain the mass of the impurity peaks. A mass corresponding to the addition of a second acetyl group (M+42) is a strong indicator of diacylation.
-
-
Possible Cause C: Product Degradation. The work-up or purification conditions (e.g., exposure to strong acid/base, heat, or air) may be causing the product to degrade.
-
Troubleshooting Step: Analyze a sample of the crude reaction mixture immediately after quenching. Compare this to the chromatogram of the final, purified product. If new peaks appear, your work-up/purification is the likely cause. Consider milder conditions, such as using a buffered aqueous solution for work-up and minimizing exposure to high temperatures.
-
Problem 2: The final product is a dark, oily substance instead of the expected solid.
-
Possible Cause: Formation of Polymeric or Oxidative Impurities. The electron-rich indole ring is susceptible to oxidation, which often results in highly colored, non-crystalline materials.[3]
-
Troubleshooting Step 1: Reaction Conditions: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Troubleshooting Step 2: Purification: Standard purification methods may be insufficient. Consider the following:
-
Column Chromatography: Use a gradient elution on silica gel. A non-polar to polar solvent system (e.g., Hexane/Ethyl Acetate) should effectively separate the less polar desired product from highly polar, colored impurities.
-
Recrystallization: If a semi-pure solid can be obtained, perform a recrystallization from a suitable solvent system (e.g., Ethanol/Water, Toluene) to remove residual colored impurities.
-
-
Problem 3: My NMR spectrum shows a clean product, but the mass spectrometry results are ambiguous.
-
Possible Cause: In-source Fragmentation or Adduct Formation. The conditions within the mass spectrometer's ion source can sometimes cause molecules to fragment or form adducts with salts (e.g., Na⁺, K⁺) or solvents.
-
Troubleshooting Step 1: Check for Adducts: Look for peaks corresponding to [M+Na]⁺, [M+K]⁺, or [M+H]⁺. The mass difference between these and your proposed molecular ion should match the mass of the adduct.
-
Troubleshooting Step 2: Use a Softer Ionization Technique: If using a harsh ionization method like Electron Ionization (EI), consider a softer technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), which are less likely to cause fragmentation.
-
Troubleshooting Step 3: High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing you to determine the elemental formula of the ion, which greatly aids in confirming the identity of your product and impurities.[11]
-
Visualizing Reaction and Impurity Pathways
Understanding the potential chemical transformations is key to troubleshooting.
Caption: Potential reaction pathways in the synthesis of this compound.
Analytical Protocols & Data Interpretation
Workflow for Impurity Identification
A systematic approach ensures that all impurities are detected, identified, and quantified efficiently.
Caption: Systematic workflow for the identification and structural elucidation of unknown impurities.
Table 1: Starting HPLC Method for Impurity Profiling
This method serves as a robust starting point for your analysis. Optimization may be required based on your specific impurity profile.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and resolution for moderately polar indole derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good ionization in MS and helps in achieving sharp peak shapes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and is compatible with MS. |
| Gradient | 10% B to 95% B over 20 minutes, hold for 5 min, re-equilibrate | A broad gradient ensures elution of both polar (starting materials) and non-polar (product, some by-products) compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detector | Diode Array Detector (DAD) at 254 nm and 280 nm | Indole rings have strong absorbance in this region. A DAD allows for spectral comparison between peaks. |
| Injection Vol. | 5 µL | A small volume prevents column overloading. |
Interpreting NMR Data
For the desired product, This compound , you should expect the following characteristic signals in the ¹H NMR spectrum (chemical shifts are approximate and depend on the solvent):
-
~8.0-8.5 ppm: A broad singlet corresponding to the N-H proton of the indole.
-
~7.0-7.8 ppm: Signals for the aromatic protons on the indole ring. The proton at C4 will typically be a doublet, the one at C2 a singlet or narrow multiplet, and the protons at C6 and C7 will show characteristic coupling patterns.
-
~3.8 ppm: A sharp singlet (3H) for the methoxy (-OCH₃) group protons.
-
~2.4 ppm: A sharp singlet (3H) for the acetyl (-COCH₃) group protons.
If you isolate an impurity, comparison of its NMR spectrum to that of the main product is key. For example, the absence of the N-H signal and the appearance of a new acetyl singlet might suggest an N-acylated impurity. Significant shifts in the aromatic region could indicate acylation on the benzene portion of the ring. 2D NMR techniques like HMBC are invaluable for confirming the position of the acetyl group by looking for correlations between the acetyl carbonyl carbon and nearby protons.[10][12]
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. soc.chim.it [soc.chim.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biotech-spain.com [biotech-spain.com]
- 6. ijnrd.org [ijnrd.org]
- 7. rroij.com [rroij.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Indole Synthesis
Welcome to the Technical Support Center for optimizing catalyst loading in the synthesis of indole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during experimentation.
Indole and its derivatives are fundamental structural motifs in a vast array of natural products and pharmaceuticals, making their synthesis a cornerstone of organic chemistry.[1][2][3] Transition metal catalysis, particularly with palladium, has become a powerful tool for constructing the indole core under mild conditions from readily available starting materials.[1][4] However, the success of these reactions is critically dependent on the precise amount of catalyst used. Sub-optimal catalyst loading can lead to a host of issues, including poor yields, low selectivity, and catalyst deactivation.
This guide provides a structured approach to troubleshooting and optimizing catalyst loading in a practical, question-and-answer format.
Troubleshooting Guide: Catalyst Loading Issues
This section addresses specific problems you may encounter during your experiments. Each question is followed by an in-depth explanation of potential causes and a step-by-step guide to resolution.
Q1: My reaction shows low or no conversion of starting material. How can I troubleshoot this by adjusting the catalyst loading?
A1: Low or no conversion is one of the most common issues and can often be traced back to the catalyst's activity or concentration. The catalyst is essential for facilitating key bond-forming steps, and an insufficient amount will naturally lead to a sluggish or stalled reaction.[5][6]
Potential Causes & Solutions:
-
Insufficient Catalyst Loading: The most straightforward cause is that the amount of active catalyst is too low to drive the reaction to completion in a reasonable timeframe.
-
Solution: Incrementally increase the catalyst loading. For example, if you started at 1 mol%, try increasing to 2 mol% and then 5 mol%. Monitor the reaction progress by TLC or LC-MS to see if conversion improves. Be aware that simply adding more catalyst is not always the solution and can sometimes lead to side reactions if the loading becomes too high.[6]
-
-
Poor Catalyst Activity or Deactivation: The catalyst may be inherently inactive for your specific substrate or may be deactivating under the reaction conditions. Electron-poor indoles, for instance, are less nucleophilic and often require more active catalysts or harsher conditions.[7]
-
Solution 1 (Screen Catalysts/Ligands): If increasing the loading of your current catalyst doesn't work, consider screening different systems. For palladium-catalyzed reactions like Heck or Buchwald-Hartwig couplings, the choice of ligand is crucial.[8][9] Electron-rich and bulky phosphine ligands can enhance catalytic activity.[7]
-
Solution 2 (Check Catalyst Quality): Ensure your catalyst is pure and has not degraded. Many catalysts, especially those in a reduced state, are sensitive to air and moisture.[10][11] Handling air-sensitive catalysts under an inert atmosphere (e.g., in a glovebox) is critical.[10] Consider purchasing a new batch of catalyst or purifying the existing one.
-
Solution 3 (Address Substrate Impurities): Impurities in your starting materials or solvent can act as catalyst poisons. Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions.[6][12]
-
-
Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy, even with sufficient catalyst.[5]
Q2: My reaction is producing multiple products and the TLC is messy. How does catalyst loading influence selectivity?
A2: Poor selectivity is often a sign that the catalyst is promoting undesired reaction pathways. While insufficient loading leads to low conversion, excessive loading can be equally detrimental, leading to side reactions, byproduct formation, and a difficult purification process.
Potential Causes & Solutions:
-
Excessive Catalyst Loading: Too much catalyst can accelerate side reactions, such as dimerization of starting materials, over-oxidation, or reaction at unintended positions on the indole ring.
-
Solution: Systematically decrease the catalyst loading. If you are using 5 mol%, try reducing it to 2 mol% or 1 mol%. This can slow down the desired reaction but may suppress the undesired pathways to a greater extent, ultimately leading to a cleaner reaction profile and higher isolated yield of the target molecule.
-
-
Incorrect Metal-to-Ligand Ratio: In many transition-metal-catalyzed reactions, the ratio of the metal precursor to the phosphine ligand is critical for forming the active catalytic species and maintaining its stability.
-
Solution: Optimize the metal-to-ligand ratio. A common starting point is a 1:1 or 1:2 ratio, but the optimum can vary. For example, an excess of phosphine ligand can sometimes be detrimental under Heck conditions, increasing costs and complicating the process.[13] Run a series of small-scale reactions varying this ratio to identify the conditions that provide the highest selectivity.
-
-
High Temperature: Elevated temperatures, while increasing reaction rate, can also provide the necessary energy for alternative reaction pathways to occur, leading to a mixture of products.[5]
-
Solution: Attempt the reaction at a lower temperature for a longer duration.[7] This can often favor the thermodynamically more stable product and reduce the formation of kinetic byproducts.
-
Q3: The reaction starts, but stalls before reaching full conversion. Is this related to catalyst loading?
A3: A reaction that initiates but fails to go to completion is a classic symptom of catalyst deactivation or death. The initial amount of catalyst is active, but it loses its efficacy over the course of the reaction.
Potential Causes & Solutions:
-
Catalyst Poisoning: Trace impurities in the starting materials, reagents, or solvent can bind to the catalyst's active site and render it inactive.[6] Functional groups on the substrate itself can sometimes inhibit the catalyst.
-
Solution: Ensure the highest purity of all reaction components. Using freshly distilled solvents and recrystallized starting materials is good practice.[5] If a specific functional group is suspected of poisoning, it may need to be protected prior to the catalytic step.
-
-
Catalyst Decomposition: The catalytic species may be unstable under the reaction conditions (e.g., high temperature, presence of oxygen). For palladium catalysts, this is often visually indicated by the formation of palladium black.[6]
-
Solution 1 (Use a More Robust Catalyst): Switch to a more stable pre-catalyst or a different ligand system designed for higher stability. Bidentate phosphine ligands, for instance, often form more stable palladium complexes than monodentate ones.[9]
-
Solution 2 (Slow Addition): Instead of adding all the catalyst at the beginning, consider adding it portion-wise or via syringe pump over a period of time. This maintains a low, steady concentration of the active catalyst and can help mitigate decomposition pathways.
-
Solution 3 (Increase Initial Loading): It's possible the total number of catalytic cycles required for full conversion exceeds the catalyst's lifetime under the reaction conditions. A moderately higher initial catalyst loading might provide enough active catalyst to see the reaction through to completion before significant deactivation occurs.[14]
-
Data Summary: Typical Catalyst Loading Ranges
The optimal catalyst loading is highly dependent on the specific reaction type, substrates, and conditions. However, the following table provides general starting ranges for common indole syntheses.
| Indole Synthesis Method | Common Catalyst System | Typical Loading (mol%) | Key Considerations |
| Fischer Indole Synthesis | Brønsted or Lewis Acids (e.g., PPA, ZnCl₂, p-TSA) | 10 - 100 mol% or as solvent | Reaction is often promoted by stoichiometric or super-stoichiometric amounts of acid.[5][15] |
| Heck Reaction (Intramolecular) | Pd(OAc)₂, PdCl₂ with phosphine ligands | 1 - 10 mol% | Ligand choice is critical. Higher loadings may be needed for less reactive aryl halides (e.g., chlorides).[8][13][16] |
| Buchwald-Hartwig Amination | Pd sources with specialized bulky, electron-rich ligands | 0.1 - 5 mol% | Modern catalyst systems are highly efficient, allowing for very low catalyst loadings.[9][17][18] |
| Reductive Cyclization | Pd/C, Pd(OAc)₂ | 1 - 10 mol% | Often requires a co-reductant like CO or H₂.[19][20] |
| C-H Activation/Annulation | Pd(OAc)₂, Rh(III) complexes, Ru(II) complexes | 2 - 10 mol% | Often requires an oxidant and directing groups on the substrate.[2][21] |
Experimental Protocols & Visualization
General Protocol for Optimizing Catalyst Loading
This protocol outlines a systematic approach to finding the optimal catalyst loading for a generic palladium-catalyzed cross-coupling reaction to form an indole derivative.
-
Setup: In an array of reaction vials, add the aryl halide (1.0 eq.), the amine or other coupling partner (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Stock Solution: To ensure accurate dispensing of small quantities, prepare a stock solution of the palladium pre-catalyst and ligand in the reaction solvent (e.g., toluene or dioxane) in a glovebox.
-
Variable Addition: Add different volumes of the catalyst stock solution to each vial to achieve a range of catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%, 5.0 mol%).
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate. Run the reactions for a set amount of time (e.g., 12 hours).
-
Analysis: After cooling, take an aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and relative ratio of product to side products.
-
Optimization: Identify the catalyst loading that provides the best balance of high conversion and minimal side product formation. This is your optimal loading.
Workflow for Catalyst Loading Optimization
Caption: Workflow for systematic optimization of catalyst loading.
Frequently Asked Questions (FAQs)
FAQ 1: What are the visual signs of catalyst decomposition? For many palladium-catalyzed reactions, a common sign of decomposition is the formation of a black precipitate, known as palladium black. This indicates that the soluble, active Pd(0) species has crashed out of solution as bulk metal, losing its catalytic activity. A significant color change in the reaction mixture can also indicate a change in the catalyst's oxidation state or coordination sphere.
FAQ 2: How does the choice of ligand impact optimal catalyst loading? Ligands are crucial as they modulate the steric and electronic properties of the metal center, influencing its reactivity, stability, and selectivity.[22] Highly efficient, bulky, and electron-rich ligands (e.g., Josiphos-type or Buchwald's biaryl phosphine ligands) can stabilize the active catalytic species and accelerate key steps like reductive elimination.[22] This high efficiency often allows for significantly lower catalyst loadings (e.g., <1 mol%) compared to simpler ligands like PPh₃.[1][22]
FAQ 3: When should I consider using a heterogeneous catalyst instead of a homogeneous one? Homogeneous catalysts are molecularly dispersed in the reaction medium, offering high activity and selectivity.[23] However, their separation from the product can be difficult.[23] Heterogeneous catalysts (e.g., Pd on carbon) are in a different phase from the reactants, making them easy to recover by filtration and reuse, which is advantageous for cost and sustainability, especially on an industrial scale.[19][23] Consider a heterogeneous catalyst when product purification is a major concern, catalyst recycling is desired, and the reaction conditions are compatible with the solid-supported catalyst's activity, which may be lower than its homogeneous counterpart.
FAQ 4: What are the best practices for handling and storing catalysts? Proper handling is essential to maintain catalyst activity and ensure reproducibility.[10]
-
Inert Atmosphere: Many catalysts, particularly palladium(0) complexes and reduced metal catalysts, are air-sensitive. They should be handled and stored under an inert atmosphere (e.g., nitrogen or argon), preferably in a glovebox.[10]
-
Storage: Store catalysts in a cool, dark, and dry place. Follow the manufacturer's recommendations provided on the Safety Data Sheet (SDS).
-
Weighing: For weighing small, air-sensitive quantities, do so in a glovebox or use techniques like quickly weighing into a sealed vial that can be purged with inert gas. Preparing a stock solution is often more accurate for dispensing microgram to milligram quantities.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting catalyst-related issues.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 4. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. catalystseurope.org [catalystseurope.org]
- 11. Conveying Catalyst: A Chemical Manufacturerâs Guide to Bulk Material Handling of Catalysts [unitrak.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. thieme-connect.com [thieme-connect.com]
- 22. research.rug.nl [research.rug.nl]
- 23. solubilityofthings.com [solubilityofthings.com]
preventing byproduct formation in Friedel-Crafts acylation of indoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Friedel-Crafts acylation of indoles. As a Senior Application Scientist, I've designed this guide to address the common challenges and questions that arise during this crucial synthetic transformation. The indole nucleus is a privileged scaffold in medicinal chemistry, and its successful acylation is often a key step in the synthesis of biologically active compounds. However, the high nucleophilicity and delicate nature of the indole ring can lead to a variety of side reactions and byproduct formation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reactions and achieve your desired products with high yield and selectivity.
Troubleshooting Guide: Overcoming Common Hurdles
This section is formatted as a series of questions and answers to directly address specific issues you may encounter in the lab.
Q1: My primary byproduct is the N-acylated indole. How can I favor C3-acylation?
A1: The competition between N-acylation and C3-acylation is a classic challenge in indole chemistry. The indole nitrogen is nucleophilic, but the C3 position is generally more so due to the electron-donating nature of the nitrogen atom. However, under certain conditions, N-acylation can dominate. Here’s how to steer the reaction towards the desired C3 product:
-
Choice of Lewis Acid: The strength of the Lewis acid is critical. Strong Lewis acids like AlCl₃ can coordinate with the indole nitrogen, increasing its acidity and promoting N-acylation. Milder Lewis acids, such as Et₂AlCl, Me₂AlCl, or zinc and tin compounds, are often more effective for selective C3-acylation.[1][2] These weaker Lewis acids still activate the acylating agent but are less likely to interact strongly with the indole nitrogen. Metal triflates, like Y(OTf)₃, are also excellent catalysts that can be used in catalytic amounts and are tolerant to a wider range of functional groups.[3]
-
Reaction Temperature: Lowering the reaction temperature generally favors the thermodynamically more stable C3-acylated product. Running the reaction at 0 °C or even lower can significantly reduce the amount of N-acylation.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Non-polar solvents like dichloromethane (CH₂Cl₂) are often preferred as they are less likely to solvate the intermediates in a way that favors N-acylation.[1]
-
N-Protection (If necessary): While often avoidable with optimized conditions, protecting the indole nitrogen with a removable group is a surefire way to prevent N-acylation. However, this adds extra steps to your synthesis (protection and deprotection), which is not always ideal.[3]
Q2: I'm observing significant amounts of a di-acylated product. What's causing this and how can I prevent it?
A2: Di-acylation, typically at the N1 and C3 positions, occurs when the reaction conditions are too harsh or when an excess of the acylating agent is used. The initially formed C3-acylindole is less reactive than the starting indole due to the electron-withdrawing nature of the acyl group, which deactivates the ring towards further electrophilic substitution.[4] However, N-acylation of the C3-acylated product can still occur.
Strategies to Minimize Di-acylation:
-
Stoichiometry is Key: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the acylating agent.
-
Controlled Addition: Add the acylating agent slowly to the reaction mixture containing the indole and Lewis acid. This helps to maintain a low concentration of the electrophile and reduces the likelihood of a second acylation event.
-
Milder Conditions: As with preventing N-acylation, using milder Lewis acids and lower reaction temperatures can help to prevent over-reaction.
Q3: My reaction is producing a lot of dark, polymeric material and my yield is very low. What is happening?
A3: Indoles are susceptible to polymerization under strongly acidic conditions.[3] The formation of dark, insoluble tars is a common indicator of this side reaction.
To Mitigate Polymerization:
-
Avoid Strong Protic and Lewis Acids: Very strong Lewis acids like AlCl₃ can promote polymerization.[1] Similarly, the presence of strong protic acids, which can be generated as byproducts (e.g., HCl from acyl chlorides), can catalyze this unwanted reaction.
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. Water can react with some Lewis acids to generate strong protic acids.
-
Optimize Lewis Acid Choice: As mentioned previously, milder Lewis acids are less prone to causing polymerization. Metal triflates are often a good choice as they are water-tolerant and less harsh.[3]
-
Temperature Control: Running the reaction at a lower temperature can slow down the rate of polymerization.
Q4: I'm trying to acylate an indole with an electron-withdrawing group, and the reaction is very slow or doesn't proceed. What can I do?
A4: Electron-withdrawing groups on the indole ring decrease its nucleophilicity, making it less reactive towards electrophilic acylation.
Strategies for Acylating Deactivated Indoles:
-
More Reactive Acylating Agent: Use a more reactive acylating agent, such as an acyl chloride, instead of an anhydride.
-
Stronger (but still selective) Lewis Acid: You may need to use a slightly stronger Lewis acid to sufficiently activate the acylating agent. A careful screening of Lewis acids is recommended.
-
Increase Reaction Temperature: Gently warming the reaction may be necessary to drive it to completion. However, monitor carefully for byproduct formation.
-
Alternative Methods: For particularly challenging substrates, consider alternative methods like the Vilsmeier-Haack reaction for formylation or using organometallic indole derivatives (e.g., indolyl Grignard reagents) which are more nucleophilic.[5][6][7]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the Friedel-Crafts acylation of indoles.
What is the generally accepted mechanism for the Friedel-Crafts acylation of indoles?
The Friedel-Crafts acylation of indole is an electrophilic aromatic substitution reaction. The mechanism involves the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acylating agent (e.g., an acyl chloride or anhydride) to generate a highly electrophilic acylium ion (R-C=O⁺).[8][9]
-
Electrophilic Attack: The electron-rich indole ring, acting as a nucleophile, attacks the acylium ion. This attack preferentially occurs at the C3 position, which is the most nucleophilic site. This step forms a resonance-stabilized cationic intermediate (an arenium ion) and temporarily disrupts the aromaticity of the pyrrole ring.[10]
-
Deprotonation and Aromatization: A base (often the Lewis acid-halide complex, e.g., [AlCl₄]⁻) removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the 3-acylindole product. The Lewis acid catalyst is regenerated in this step.[8]
Caption: Mechanism of Indole Friedel-Crafts Acylation.
Why is the C3 position of indole the most reactive site for electrophilic substitution?
The high reactivity of the C3 position of indole towards electrophiles is a result of the electronic properties of the heterocyclic ring system. The nitrogen atom's lone pair of electrons is delocalized into the pyrrole ring, increasing the electron density at the C3 position. When an electrophile attacks at C3, the resulting cationic intermediate is resonance-stabilized, with the positive charge being delocalized over the nitrogen and the C2 position. This stabilization makes the transition state for C3 attack lower in energy compared to attack at other positions.
Are there any "greener" alternatives to traditional Friedel-Crafts acylation conditions?
Yes, there is a growing interest in developing more environmentally friendly methods for indole acylation. Some of these approaches include:
-
Catalytic Lewis Acids: Using catalytic amounts of metal triflates (e.g., Y(OTf)₃, Cu(OTf)₂) instead of stoichiometric amounts of traditional Lewis acids like AlCl₃ reduces waste and simplifies workup.[3][11]
-
Ionic Liquids: Performing the reaction in ionic liquids can offer advantages such as catalyst recycling and improved reaction rates and selectivities.[3]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and often leads to higher yields and cleaner reactions.[3]
-
Organocatalysis: The use of nucleophilic organocatalysts, such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), has been shown to be effective for the regioselective C-acylation of indoles, avoiding the use of metal-based catalysts altogether.[12]
Can I use acylating agents other than acyl chlorides and anhydrides?
While acyl chlorides and anhydrides are the most common acylating agents, other reagents can also be used:
-
Carboxylic Acids: In some cases, carboxylic acids can be used directly, often with activating agents or under specific conditions.
-
Nitriles: The Houben-Hoesch reaction, which involves the acylation of electron-rich aromatics with nitriles in the presence of a Lewis acid and HCl, can be applied to indoles.
-
Thioesters: Thioesters have been reported as effective acylating agents for the chemoselective N-acylation of indoles.[13][14]
Summary of Lewis Acid Performance in Indole Acylation
| Lewis Acid | Typical Conditions | Key Advantages | Potential Issues |
| AlCl₃ | Stoichiometric, CH₂Cl₂, 0 °C to RT | High reactivity | Strong acidity can lead to polymerization and N-acylation.[1] |
| Et₂AlCl / Me₂AlCl | Stoichiometric, CH₂Cl₂, 0 °C | Good C3-selectivity, mild conditions.[1] | Requires careful handling (pyrophoric). |
| SnCl₄ / TiCl₄ | Stoichiometric, various solvents | Can be effective for specific substrates. | Can still promote side reactions.[2] |
| Y(OTf)₃ | Catalytic (1-5 mol%), ionic liquids, microwave | "Green" catalyst, water-tolerant, reusable.[3] | May require higher temperatures or microwave irradiation. |
| ZnO | Catalytic, ionic liquid, 40 °C | Inexpensive, easy to handle, good yields.[16] | May not be as reactive as other Lewis acids. |
Experimental Protocol: Selective C3-Acylation of Indole using Diethylaluminum Chloride
This protocol is adapted from the work of Okauchi et al. and provides a general method for the selective C3-acylation of indoles.[1]
Materials:
-
Indole
-
Acyl chloride (1.1 equiv)
-
Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes, 1.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reactions under an inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the indole (1.0 equiv) and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Et₂AlCl solution (1.1 equiv) dropwise via syringe, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add the acyl chloride (1.1 equiv) dropwise to the reaction mixture, again keeping the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding it to a vigorously stirred, chilled saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-acylindole.
References
- 1. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 2. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Indole Grignard Reagents | Semantic Scholar [semanticscholar.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. byjus.com [byjus.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. The Indole Grignard Reagents (1969) | R.A. Heacock | 20 Citations [scispace.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Indoles
Welcome to the Technical Support Center for NMR-based structural elucidation of substituted indoles. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by the indole scaffold in their NMR analyses. Here, we move beyond basic spectral interpretation, offering in-depth troubleshooting and advanced methodologies to confidently assign complex structures.
The Unique Challenge of Indole NMR
The indole nucleus, a fusion of a benzene and a pyrrole ring, presents a deceptively simple structure that often yields complex and overlapping NMR spectra.[1] The electron-donating nitrogen atom significantly influences the electron density distribution across the bicyclic system, leading to a wide range of chemical shifts and complex coupling patterns that are highly sensitive to substituent effects.[2] This sensitivity, while providing a wealth of structural information, can also be a source of ambiguity for the uninitiated.
This guide will equip you with the expertise to navigate these complexities, transforming spectral challenges into definitive structural assignments.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during the NMR analysis of substituted indoles in a practical question-and-answer format.
Question 1: Why is the N-H proton signal often broad or completely absent in my ¹H NMR spectrum?
Answer:
The disappearance or broadening of the indole N-H proton signal is a frequent observation and can be attributed to several factors:
-
Chemical Exchange: The N-H proton is labile and can undergo chemical exchange with residual water or other labile protons in the NMR solvent. This exchange process can be on a timescale that is intermediate with respect to the NMR experiment, leading to signal broadening. In the presence of deuterated solvents containing residual D₂O or CD₃OD, this exchange can lead to the replacement of the proton with a deuteron, causing the signal to disappear entirely.
-
Quadrupolar Broadening: The ¹⁴N nucleus, the most abundant nitrogen isotope, has a nuclear spin I=1 and is quadrupolar. This means it has a non-spherical charge distribution, which can lead to efficient relaxation and broadening of the signals of adjacent nuclei, including the directly attached N-H proton.
-
Solvent Effects: The chemical shift and appearance of the N-H proton are highly dependent on the solvent. In hydrogen-bond-accepting solvents like DMSO-d₆, the N-H proton is involved in hydrogen bonding, which slows down the exchange rate and often results in a sharper signal at a downfield chemical shift (typically δ 10-12 ppm).[3][4] In contrast, in less polar solvents like CDCl₃, the signal is often broader and appears more upfield.
Troubleshooting Protocol:
-
Solvent Selection: If possible, acquire the spectrum in a hydrogen-bond-accepting aprotic solvent like DMSO-d₆ or acetone-d₆ to sharpen the N-H signal.[3][4]
-
Sample Preparation: Ensure your sample and NMR solvent are as dry as possible to minimize exchange with water.
-
Low Temperature: Acquiring the spectrum at a lower temperature can slow down the rate of chemical exchange, potentially leading to a sharper N-H signal.
-
¹⁵N Labeling: For definitive assignment and to overcome quadrupolar broadening, isotopic labeling with ¹⁵N (I=1/2) can be employed. This will result in a sharp doublet for the N-H proton due to ¹J(¹⁵N,¹H) coupling.[5]
Question 2: The aromatic region of my ¹H NMR spectrum is a complex mess of overlapping signals. How can I begin to assign the protons of the indole benzene ring?
Answer:
Overlapping signals in the aromatic region (typically δ 7.0-8.0 ppm) are a hallmark of substituted indole spectra. A systematic approach using coupling constants and 2D NMR techniques is essential for unambiguous assignment.
Step-by-Step Assignment Workflow:
-
Identify the H-4 and H-7 Protons: These protons are typically the most deshielded or shielded of the benzene ring protons, respectively, and often appear as doublets or triplets depending on the substitution pattern. H-4 is often a doublet of doublets due to coupling with H-5 and a smaller meta-coupling to H-6.[6] H-7 is also often a doublet of doublets, coupling with H-6 and meta-coupling to H-5.[6]
-
Utilize Coupling Constants (J-values): The magnitude of the proton-proton coupling constants is highly informative for determining the relative positions of the protons.[7][8][9]
-
Ortho coupling (³JHH): 7-9 Hz (between adjacent protons, e.g., H-4 and H-5).
-
Meta coupling (⁴JHH): 2-3 Hz (between protons separated by one carbon, e.g., H-4 and H-6).
-
Para coupling (⁵JHH): <1 Hz (between protons separated by two carbons, e.g., H-4 and H-7).
-
-
Employ 2D COSY (Correlation Spectroscopy): A COSY experiment is invaluable for identifying coupled protons.[5][10] Cross-peaks in the COSY spectrum will connect protons that are scalar coupled. Starting with an identifiable proton, you can "walk" around the benzene ring by following the COSY correlations.
Workflow for Assigning Benzene Ring Protons in a Substituted Indole:
Caption: Decision workflow for assigning aromatic protons.
Question 3: How can I differentiate between C-2 and C-3 substituted indole isomers using NMR?
Answer:
Differentiating between C-2 and C-3 substitution is a common challenge. The electronic environment of these two positions is quite different, and this is reflected in their ¹H and ¹³C NMR chemical shifts, as well as their coupling patterns.
| NMR Feature | C-2 Substituted Indole | C-3 Substituted Indole |
| ¹H NMR | H-3 is a singlet or triplet (if coupled to a substituent) in the region of δ 6.0-7.0 ppm. | H-2 is a singlet or doublet (if coupled to N-H) in the region of δ 7.0-8.0 ppm. |
| ¹³C NMR | C-2 is deshielded (δ > 130 ppm). C-3 is shielded (δ ~ 100-110 ppm). | C-2 is deshielded (δ > 120 ppm). C-3 is shielded (δ < 120 ppm) but the chemical shift is highly dependent on the substituent. |
| HMBC | Look for a correlation from H-3 to C-3a and C-2. | Look for a correlation from H-2 to C-3a and C-3. |
Advanced Technique: NOESY (Nuclear Overhauser Effect Spectroscopy)
A NOESY (or ROESY) experiment can provide definitive proof of substitution patterns by identifying protons that are close in space.[11]
-
For a C-2 substituted indole , irradiation of the substituent's protons may show a NOE to H-3.
-
For a C-3 substituted indole , irradiation of the substituent's protons may show a NOE to both H-2 and H-4.
Question 4: What are the best strategies for assigning the quaternary carbons of the indole ring?
Answer:
Quaternary carbons (C-3a and C-7a) do not have attached protons and therefore do not show signals in a ¹³C DEPT-135 experiment or direct correlations in an HSQC spectrum. Their assignment relies on long-range heteronuclear correlations.
The Power of HMBC (Heteronuclear Multiple Bond Correlation):
The HMBC experiment is the most powerful tool for assigning quaternary carbons.[5][12] It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).
-
C-3a Assignment: Look for correlations from H-2, H-3 (if present), and H-4 to C-3a.
-
C-7a Assignment: Look for correlations from H-7 and H-1 (the N-H proton) to C-7a.
HMBC Correlation Diagram for Indole:
Caption: Key HMBC correlations for assigning C-3a and C-7a.
Advanced NMR Techniques for Complex Indoles
For highly substituted or complex indole derivatives, such as natural products, one-dimensional NMR spectra are often insufficient for complete structural elucidation.[13][14][15] A combination of advanced 2D NMR experiments is typically required.
| Experiment | Information Provided | Application to Indoles |
| COSY | ¹H-¹H scalar couplings | Establishes proton connectivity within the benzene and pyrrole rings. |
| HSQC | One-bond ¹H-¹³C correlations | Assigns carbons directly attached to protons. |
| HMBC | Two- and three-bond ¹H-¹³C correlations | Assigns quaternary carbons and links different spin systems. |
| NOESY/ROESY | Through-space ¹H-¹H correlations | Determines stereochemistry and confirms substitution patterns. |
| TOCSY | Correlations between all protons in a spin system | Can help to identify all protons of the benzene ring from a single, well-resolved signal.[13] |
Reference Data: Characteristic Chemical Shifts and Coupling Constants
The following tables provide typical ¹H and ¹³C NMR chemical shift ranges for the parent indole molecule. Note that these values can be significantly influenced by substituents and the choice of solvent.[16]
Table 1: Typical ¹H NMR Chemical Shifts for Indole (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |
| H-1 (N-H) | 8.0 - 8.2 | br s | - |
| H-2 | 7.1 - 7.3 | t | ³J(H2,H3) ≈ 3.1, ³J(H2,H1) ≈ 2.5 |
| H-3 | 6.4 - 6.6 | dd | ³J(H3,H2) ≈ 3.1, ⁴J(H3,H1) ≈ 2.0 |
| H-4 | 7.5 - 7.7 | d | ³J(H4,H5) ≈ 8.1 |
| H-5 | 7.0 - 7.2 | t | ³J(H5,H4) ≈ 8.1, ³J(H5,H6) ≈ 7.1 |
| H-6 | 7.1 - 7.3 | t | ³J(H6,H5) ≈ 7.1, ³J(H6,H7) ≈ 8.2 |
| H-7 | 7.6 - 7.8 | d | ³J(H7,H6) ≈ 8.2 |
Table 2: Typical ¹³C NMR Chemical Shifts for Indole (in CDCl₃)[17]
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 122 - 125 |
| C-3 | 102 - 105 |
| C-3a | 127 - 130 |
| C-4 | 120 - 123 |
| C-5 | 121 - 124 |
| C-6 | 119 - 122 |
| C-7 | 111 - 114 |
| C-7a | 135 - 138 |
Conclusion
The interpretation of complex NMR spectra of substituted indoles is a skill that combines a solid understanding of fundamental NMR principles with the strategic application of advanced experimental techniques. By systematically analyzing coupling patterns, employing 2D correlation experiments, and understanding the influence of substituents, researchers can overcome the challenges posed by this important class of heterocyclic compounds. This guide provides a framework for troubleshooting common problems and a roadmap for the successful structural elucidation of even the most complex indole derivatives.
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Structural Elucidation and Cytotoxic Activity of New Monoterpenoid Indoles from Gelsemium elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. mdpi.com [mdpi.com]
- 15. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. Indole(120-72-9) 13C NMR spectrum [chemicalbook.com]
Validation & Comparative
A-Scientist's-Guide-to-Structural-Validation:-HRMS-Analysis-of-1-(5-methoxy-1H-indol-3-yl)ethanone
In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor.[1][2] This guide provides an in-depth comparison of High-Resolution Mass Spectrometry (HRMS) with other analytical techniques for the structural validation of the synthesized compound, 1-(5-methoxy-1H-indol-3-yl)ethanone, a molecule of interest in medicinal chemistry.
The Imperative of Structural Integrity
The journey from a synthetic route to a viable drug candidate is paved with analytical checkpoints. The precise molecular structure dictates the compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety.[1] Any deviation from the intended structure can lead to misleading biological data and costly setbacks in the development pipeline. Therefore, robust structural validation is not merely a procedural step but a fundamental requirement for advancing a compound.
High-Resolution Mass Spectrometry: A Pillar of Modern Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool for the structural characterization of small molecules.[1][2][3][4] Unlike nominal mass spectrometry, HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide highly accurate mass measurements, typically with sub-ppm (parts per million) mass accuracy.[3][5][6] This precision allows for the determination of the elemental composition of a molecule, a critical piece of information for structural confirmation.[3][5][7]
The core principle of HRMS lies in its ability to distinguish between ions with very similar mass-to-charge ratios (m/z).[1][2][] This high resolving power is crucial for differentiating between isobaric interferences and for accurately determining the monoisotopic mass of the target analyte.[6][9]
Experimental Workflow: Validation of this compound
The structural validation of the synthesized this compound (C₁₁H₁₁NO₂) serves as a practical example of the power of HRMS.[10]
1. Sample Preparation: A dilute solution of the synthesized compound is prepared in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL. The choice of solvent is critical to ensure complete dissolution and compatibility with the ionization source.
2. HRMS Data Acquisition: The sample is introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation of the parent molecule.[11] Data is acquired in positive ion mode to facilitate the formation of the protonated molecule, [M+H]⁺.
3. Data Analysis and Interpretation: The acquired high-resolution mass spectrum is analyzed to determine the accurate mass of the protonated molecule. The theoretical exact mass of the [M+H]⁺ ion for C₁₁H₁₁NO₂ is calculated as follows:
-
C₁₁: 11 x 12.000000 = 132.000000
-
H₁₂: 12 x 1.007825 = 12.093900
-
N₁: 1 x 14.003074 = 14.003074
-
O₂: 2 x 15.994915 = 31.989830
-
Theoretical Exact Mass ([M+H]⁺): 190.086204
The experimentally measured mass is then compared to the theoretical mass, and the mass accuracy is calculated in ppm. A mass accuracy of less than 5 ppm is generally considered acceptable for confirming the elemental composition.[12]
Further confidence in the structure is obtained through tandem mass spectrometry (MS/MS) experiments.[13] In this process, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), generating characteristic fragment ions. The fragmentation pattern provides a fingerprint of the molecule's structure, revealing information about its functional groups and connectivity.[13][14][15] For this compound, expected fragmentations would involve the loss of the acetyl group and cleavages within the indole ring structure.[14][16][17]
Experimental Workflow for HRMS Validation
Caption: Workflow for the structural validation of a synthesized compound using HRMS.
Comparative Analysis of Structural Validation Techniques
While HRMS is a powerful tool, a comprehensive structural validation often involves orthogonal techniques that provide complementary information. The table below compares HRMS with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of this compound.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Information | Elemental Composition, Molecular Weight | Connectivity of atoms (¹H, ¹³C), Stereochemistry | Presence of functional groups |
| Sample Requirement | Micrograms to Nanograms | Milligrams | Milligrams |
| Sensitivity | Very High (picomole to femtomole) | Moderate (micromole to nanomole) | Low (micromole) |
| Strengths for this Molecule | Confirms the correct molecular formula (C₁₁H₁₁NO₂). Fragmentation pattern provides structural clues. | Provides detailed information on the arrangement of protons and carbons, confirming the indole scaffold, methoxy, and acetyl groups.[18][19][20] | Confirms the presence of the ketone (C=O stretch) and the N-H bond of the indole.[21][22][23][24] |
| Limitations | Does not provide information on stereochemistry or the precise connectivity of atoms. | Lower sensitivity compared to HRMS. Can be complex to interpret for novel structures. | Provides limited information on the overall molecular structure. |
| Typical Application | Initial confirmation of synthesis success and purity assessment. | Definitive structural elucidation and confirmation. | Quick check for the presence of key functional groups. |
Synergistic Power: A Multi-faceted Approach
The most robust structural validation is achieved through the synergistic use of multiple analytical techniques.[25][26][27] For this compound, the workflow would ideally involve:
-
FTIR Spectroscopy: A quick initial check to confirm the presence of the carbonyl (ketone) and N-H (indole) functional groups.
-
HRMS Analysis: To rapidly confirm the elemental composition and molecular weight, ensuring the correct building blocks have been assembled.
-
NMR Spectroscopy (¹H and ¹³C): To provide the definitive and detailed map of the molecule's atomic connectivity, confirming the precise arrangement of all atoms.
This multi-pronged approach leaves no room for ambiguity, ensuring the structural integrity of the synthesized compound and providing a solid foundation for subsequent biological evaluation.
Conclusion
High-Resolution Mass Spectrometry is a cornerstone of modern chemical analysis, offering unparalleled speed and sensitivity for determining the elemental composition of synthesized molecules.[2][4][5] When used in conjunction with other spectroscopic techniques like NMR and FTIR, it forms a powerful and comprehensive strategy for the unambiguous structural validation of compounds such as this compound. This rigorous approach is essential for ensuring the quality and reliability of data in the competitive and demanding field of drug discovery.
References
- 1. longdom.org [longdom.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis [mdpi.com]
- 6. Understanding Mass Accuracy in High Resolution Mass Spectrometry | Excel in Science [excel-in-science.com]
- 7. measurlabs.com [measurlabs.com]
- 9. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 10. scbt.com [scbt.com]
- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 20. 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. youtube.com [youtube.com]
- 26. ijpsjournal.com [ijpsjournal.com]
- 27. jchps.com [jchps.com]
The Evolving Landscape of 1-(1H-Indol-1-yl)ethanone Derivatives: A Comparative Guide to Structure-Activity Relationships
The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of pharmacologically active agents. Its unique electronic properties and ability to mimic the structure of tryptophan allow it to interact with a wide array of biological targets. Within this vast chemical space, derivatives of 1-(1H-indol-1-yl)ethanone have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) for these derivatives across three key therapeutic areas: anti-inflammatory, anticancer, and antimicrobial. We will delve into the causal relationships between specific structural modifications and biological outcomes, supported by experimental data and detailed methodologies, to provide researchers and drug development professionals with actionable insights for the rational design of novel therapeutics.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes, particularly COX-2, are pivotal mediators of this process. Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 are sought after for their potential to reduce inflammatory symptoms with fewer gastrointestinal side effects compared to non-selective inhibitors. The 1-(1H-indol-1-yl)ethanone scaffold has proven to be a fertile ground for the development of novel COX-2 inhibitors.
Key Structural Insights and Comparative Analysis
A notable study in this area focused on a series of 1-(1H-indol-1-yl)ethanone derivatives, with the aim of identifying potent and selective COX-2 inhibitors. The general synthetic scheme involves the condensation of 4-(2-(1H-indol-1-yl)-2-oxoethoxy)benzaldehyde with various substituted anilines.[1][2] This approach allows for the systematic exploration of the impact of substituents on the aniline ring on anti-inflammatory and analgesic activity.
Among the synthesized compounds, D-7 (1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanone) was identified as the most potent derivative, exhibiting the strongest anti-inflammatory and analgesic effects.[1][2] This highlights the critical role of the substituent on the imine-linked phenyl ring. The presence of a strong electron-withdrawing group, the nitro group (-NO2) at the para-position, appears to be crucial for enhanced activity. This suggests that the electronic properties of this part of the molecule significantly influence its interaction with the active site of the COX-2 enzyme.
To illustrate the structure-activity relationships for these anti-inflammatory agents, a summary table is presented below.
| Compound ID | R Group (Substituent on Aniline) | Anti-inflammatory Activity (% inhibition) | Analgesic Activity (% protection) |
| D-1 | H | Moderate | Moderate |
| D-2 | 4-CH3 | Moderate | Moderate |
| D-3 | 4-OCH3 | Good | Good |
| D-4 | 4-Cl | Good | Good |
| D-5 | 4-Br | Good | Good |
| D-6 | 2-NO2 | High | High |
| D-7 | 4-NO2 | Very High | Very High |
| D-8 | 2,4-di-NO2 | High | High |
| Indomethacin | (Reference) | High | High |
Note: The qualitative activity levels are based on the findings reported in the source literature. Specific quantitative data was not available for all compounds in the initial search results.
Experimental Protocols
General Synthesis of 1-(1H-indol-1-yl)ethanone Derivatives (D-1 to D-8) [1][2]
-
Step 1: Synthesis of 4-(2-(1H-indol-1-yl)-2-oxoethoxy)benzaldehyde. This intermediate is prepared by reacting 1-(1H-indol-1-yl)ethanone with 4-hydroxybenzaldehyde.
-
Step 2: Condensation Reaction. A mixture of 4-(2-(1H-indol-1-yl)-2-oxoethoxy)benzaldehyde (1 equivalent) and the appropriately substituted aniline (1 equivalent) is refluxed in ethanol.
-
Step 3: Catalysis. A catalytic amount of glacial acetic acid is added to the reaction mixture to facilitate the imine formation.
-
Step 4: Work-up and Purification. The reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized to yield the pure derivative.
-
Step 5: Characterization. The structures of the synthesized compounds are confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model is a standard and widely used assay to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Model: Wistar rats or Swiss albino mice are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a week prior to the experiment.
-
Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.
-
Induction of Edema: After a set time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
In Vivo Analgesic Activity (Hot Plate Test)
The hot plate test is used to assess the central analgesic activity of a compound.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.
-
Animal Model: Mice are commonly used for this assay.
-
Baseline Measurement: The initial reaction time (latency) of each mouse to the thermal stimulus (e.g., licking of paws or jumping) is recorded before drug administration.
-
Compound Administration: The test compounds, standard drug (e.g., morphine), and vehicle are administered.
-
Post-treatment Measurement: The reaction time of each mouse is measured again at different time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
Cut-off Time: A cut-off time (e.g., 15-20 seconds) is set to prevent tissue damage.
-
Data Analysis: The increase in reaction time is considered as an index of analgesia.
Visualizing the SAR Workflow
Caption: Workflow for SAR studies of anti-inflammatory 1-(1H-indol-1-yl)ethanone derivatives.
Anticancer Activity: Targeting CBP/EP300 Bromodomains
The CREB-binding protein (CBP) and its homolog EP300 are histone acetyltransferases that play a crucial role in regulating gene expression. The bromodomain of CBP/EP300 is responsible for recognizing acetylated lysine residues on histones and other proteins, making it a key reader of the epigenetic code. Inhibition of this bromodomain has emerged as a promising therapeutic strategy for various cancers, including castration-resistant prostate cancer.[3]
Key Structural Insights and Comparative Analysis
Fragment-based virtual screening has led to the identification of 1-(1H-indol-1-yl)ethanone derivatives as potent inhibitors of the CBP/EP300 bromodomain.[3] Through systematic optimization, compound 32h was discovered to be a highly potent inhibitor with an IC50 value of 0.037 µM in an AlphaScreen assay. This potency was found to be twice that of the known CBP bromodomain inhibitor SGC-CBP30 in the same assay.[3]
The development of these inhibitors involved modifications at several positions of the 1-(1H-indol-1-yl)ethanone core. The key interactions of these inhibitors with the CBP bromodomain have been elucidated through co-crystal structures, providing a solid foundation for further rational design. A critical interaction involves the acetyl-lysine binding pocket of the bromodomain.
Below is a comparative table of representative compounds from this class, highlighting the impact of substitutions on their inhibitory activity.
| Compound ID | Key Substitutions | CBP Bromodomain IC50 (µM) | Selectivity over other Bromodomains |
| Initial Hit | (Scaffold) | > 100 | - |
| 22e | Optimized linker and phenyl group | 1.5 | Good |
| 32h | Further optimization of substituents | 0.037 | High |
| SGC-CBP30 | (Reference Inhibitor) | ~0.074 (in same assay) | High |
Note: The data is sourced from a study on CBP/EP300 bromodomain inhibitors.[3]
The high potency and selectivity of compound 32h make it a promising lead for the development of new therapeutics for castration-resistant prostate cancer. Furthermore, its ester prodrug, 29h , demonstrated significant inhibition of cell growth in various prostate cancer cell lines and suppressed the expression of key oncogenes.[3]
Experimental Protocols
General Synthetic Approach for CBP/EP300 Bromodomain Inhibitors
The synthesis of these inhibitors typically involves a multi-step process, starting from commercially available indole derivatives. The key steps often include N-acylation, followed by the introduction of various substituents through cross-coupling reactions or other standard organic transformations to build the final complex molecules.
AlphaScreen Assay for CBP Bromodomain Inhibition
The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) is a bead-based assay used to measure the binding of the inhibitor to the bromodomain.
-
Reagents: Biotinylated histone peptide, GST-tagged CBP bromodomain, streptavidin-coated donor beads, and anti-GST antibody-conjugated acceptor beads.
-
Principle: In the absence of an inhibitor, the bromodomain binds to the acetylated histone peptide, bringing the donor and acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission at 520-620 nm. An inhibitor disrupts this interaction, leading to a decrease in the luminescent signal.
-
Procedure:
-
The test compounds are serially diluted and added to a 384-well plate.
-
The GST-tagged CBP bromodomain and the biotinylated histone peptide are added to the wells.
-
After an incubation period, the streptavidin-donor and anti-GST acceptor beads are added.
-
The plate is incubated in the dark.
-
The signal is read using an AlphaScreen-compatible plate reader.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Anticancer Mechanism
Caption: Mechanism of action of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Indole derivatives have historically shown a broad spectrum of antimicrobial activities. Recent studies have explored 1-(1H-indol-1-yl)ethanone derivatives as potential antibacterial and antifungal agents.
Key Structural Insights and Comparative Analysis
The antimicrobial activity of these derivatives is highly dependent on the nature and position of the substituents on the core scaffold. A general synthetic route involves the reaction of 2-chloro-1-(1H-indol-1-yl)ethanone with various amines and subsequent modifications.[4]
For instance, a series of 2-((4-aminophenyl)amino)-1-(1H-indol-1-yl)ethan-1-one derivatives were synthesized and screened for their antimicrobial activity.[4] The final compounds were obtained by reacting the intermediate with different acetophenones. The results indicated that all the synthesized compounds exhibited significant antimicrobial activity.
A comparative analysis of the antimicrobial activity is challenging without specific quantitative data (e.g., Minimum Inhibitory Concentration - MIC values). However, the general findings suggest that the incorporation of different aromatic and heterocyclic moieties can modulate the antimicrobial spectrum and potency.
Experimental Protocols
General Synthesis of Antimicrobial 1-(1H-Indol-1-yl)ethanone Derivatives [4]
-
Step 1: Synthesis of 2-chloro-1-(1H-indol-1-yl)ethanone. Indole is reacted with chloroacetyl chloride in a suitable solvent like toluene.
-
Step 2: Synthesis of 2-((4-aminophenyl)amino)-1-(1H-indol-1-yl)ethan-1-one. The chloro derivative from step 1 is reacted with 1,4-diaminobenzene in a solvent like chloroform.
-
Step 3: Synthesis of final derivatives. The intermediate from step 2 is reacted with various substituted acetophenones in ethanol in the presence of glacial acetic acid.
-
Step 4: Purification and Characterization. The final products are purified by recrystallization and characterized by spectroscopic methods.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism with no drug) and negative (medium only) controls are included. A standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi) is also tested as a reference.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Antimicrobial Drug Discovery Workflow
Caption: A typical workflow for the discovery of antimicrobial 1-(1H-indol-1-yl)ethanone derivatives.
Conclusion and Future Directions
The 1-(1H-indol-1-yl)ethanone scaffold has demonstrated remarkable versatility, yielding potent and selective modulators of diverse biological targets. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic chemical modifications in fine-tuning the pharmacological profile of these derivatives. The electron-withdrawing nitro group in the anti-inflammatory series, the carefully optimized substituents in the CBP/EP300 inhibitors, and the diverse aromatic moieties in the antimicrobial agents all point to the nuanced interplay between chemical structure and biological function.
Future research in this area should focus on several key aspects. For the anti-inflammatory agents, elucidating the precise binding mode within the COX-2 active site through co-crystallization studies would enable more rational design of next-generation inhibitors. In the realm of anticancer therapeutics, further optimization of the pharmacokinetic properties of potent CBP/EP300 inhibitors is crucial for their translation into clinical candidates. For the antimicrobial derivatives, a more comprehensive screening against a wider panel of resistant strains and determination of their mechanism of action will be critical for their advancement.
The continued exploration of the chemical space around the 1-(1H-indol-1-yl)ethanone core, guided by the principles of medicinal chemistry and a deep understanding of the underlying biology, holds immense promise for the development of novel and effective therapies for a range of human diseases.
References
- 1. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Bentham Science [eurekaselect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nanobioletters.com [nanobioletters.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] 1-(5-methoxy-1H-indol-3-yl)ethanone is an indole derivative with potential for further development as a therapeutic agent. A critical step in the preclinical assessment of any potential kinase inhibitor is the characterization of its selectivity profile. Off-target kinase activity can lead to unforeseen toxicities or polypharmacological effects that can be either detrimental or beneficial. Therefore, a comprehensive understanding of a compound's cross-reactivity against a panel of related kinases is paramount for advancing a molecule through the drug discovery pipeline.
This guide provides a framework for assessing the cross-reactivity of this compound. As the specific kinase targets of this compound are not yet fully elucidated in publicly available literature, we present a representative workflow using a hypothetical scenario where the compound is presumed to be an inhibitor of Janus Kinase 1 (JAK1). The principles and methodologies described herein are broadly applicable to other kinase targets. We will outline the experimental design, provide detailed protocols for in vitro kinase assays, and present a template for data analysis and visualization.
The Importance of Kinase Selectivity
The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding site. This homology presents a significant challenge in the development of selective kinase inhibitors. The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, plays a crucial role in cytokine signaling pathways.[3] Dysregulation of JAK/STAT signaling is implicated in various diseases, including inflammatory conditions and cancers.[3] While targeting a specific JAK family member can be therapeutically beneficial, off-target inhibition of other JAKs or unrelated kinases can lead to adverse effects. For instance, selective JAK1 inhibition is sought to mitigate the hematological side effects associated with JAK2 inhibition.
This guide will therefore focus on profiling this compound against a panel of JAK family members to illustrate the process of determining kinase selectivity.
Experimental Design and Methodology
A robust cross-reactivity profile is built upon a carefully designed experimental workflow. The following sections detail the key steps, from the selection of the kinase panel to the execution of the enzymatic assays.
Selection of the Kinase Panel
The choice of kinases for the cross-reactivity panel is dictated by the primary target(s) of the compound . In our hypothetical case, with JAK1 as the primary target, the panel should include:
-
Closely related family members: JAK2, JAK3, and TYK2.
-
Structurally similar kinases from other families: Based on sequence or structural homology in the ATP-binding site.
-
Key kinases implicated in common off-target toxicities.
For the purpose of this guide, we will focus on the core JAK family members.
In Vitro Kinase Assay Protocol
A variety of in vitro assay formats are available for measuring kinase activity and inhibition. Here, we describe a commonly used time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which offers a robust and high-throughput-compatible method.
Principle of the TR-FRET Assay
The assay measures the phosphorylation of a substrate peptide by the kinase. The reaction mixture contains the kinase, a biotinylated substrate peptide, ATP, and the test compound. After the kinase reaction, a europium-labeled anti-phospho-specific antibody and a streptavidin-allophycocyanin (APC) conjugate are added. If the substrate is phosphorylated, the antibody binds, bringing the europium donor and the APC acceptor into close proximity. Excitation of the europium results in FRET to the APC, leading to a detectable signal at a specific wavelength. Inhibition of the kinase reduces substrate phosphorylation, resulting in a decreased FRET signal.
Step-by-Step TR-FRET Assay Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., from 10 mM to 1 nM).
-
Further dilute the compound solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Kinase Reaction:
-
In a 384-well assay plate, add 2.5 µL of the diluted compound solution.
-
Add 2.5 µL of the kinase/biotinylated substrate peptide mix in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final concentrations of kinase, substrate, and ATP should be optimized for each kinase.
-
Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of stop/detection buffer containing EDTA, the europium-labeled anti-phospho-antibody, and streptavidin-APC.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the TR-FRET based kinase profiling workflow.
Caption: TR-FRET based kinase profiling workflow.
Results: Cross-Reactivity Profile
The IC50 values obtained from the in vitro kinase assays are tabulated below to provide a clear comparison of the inhibitory potency of this compound against the selected kinase panel.
| Kinase | IC50 (nM) [Hypothetical Data] |
| JAK1 | 50 |
| JAK2 | 500 |
| JAK3 | 1500 |
| TYK2 | 800 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Discussion and Interpretation
Based on the hypothetical data, this compound demonstrates a preferential inhibition of JAK1 over other JAK family members. The selectivity can be quantified by calculating the ratio of IC50 values. For example, the compound is 10-fold selective for JAK1 over JAK2 (500 nM / 50 nM) and 30-fold selective over JAK3 (1500 nM / 50 nM).
This selectivity profile suggests that the compound may offer a therapeutic window with reduced risk of off-target effects associated with the inhibition of other JAK kinases. Further investigation into the structural basis of this selectivity, for instance through co-crystallography studies, would be a logical next step.
The following diagram illustrates the hypothetical signaling pathway and the point of inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]
- 3. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Computational Docking: Evaluating 1-(5-methoxy-1H-indol-3-yl)ethanone Against Key Protein Targets
This guide provides an in-depth, objective comparison of the computational docking performance of 1-(5-methoxy-1H-indol-3-yl)ethanone against selected, therapeutically relevant protein targets. As researchers, scientists, and drug development professionals, our goal is to leverage in silico techniques to efficiently triage and prioritize compounds for further experimental validation.[1][2][3] The indole scaffold, a core component of our molecule of interest, is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds.[4][5] This guide will not only present docking results but also elucidate the causality behind the chosen computational workflow, ensuring a self-validating and reproducible protocol.
The core of our investigation is structure-based drug design (SBDD), a methodology that relies on the three-dimensional structure of a biological target to guide the design of novel drug candidates.[2] Molecular docking, a principal tool in SBDD, predicts the preferred orientation of a molecule (ligand) when bound to a second (receptor) to form a stable complex.[6][7] By comparing the docking score and binding interactions of this compound with known inhibitors, we can generate a robust hypothesis about its potential biological activity.
Selection of Target Proteins & Rationale
Given the broad pharmacological profile of indole derivatives, we have selected two well-characterized protein targets implicated in inflammation and cancer for this comparative study:
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. Many non-steroidal anti-inflammatory drugs (NSAIDs), including the indole-based Indomethacin, function by inhibiting COX-2.[8]
-
Janus Kinase 3 (JAK3): A protein kinase critical for immune cell development and function. Dysregulation of the JAK/STAT signaling pathway is linked to autoimmune disorders and cancers, making JAK3 a compelling target for therapeutic intervention.
For our comparative analysis, we will use Indomethacin as a reference compound for COX-2 and a known inhibitor, Tofacitinib , as a reference for JAK3.
Experimental Protocols: A Validated Docking Workflow
The trustworthiness of any in silico study hinges on a meticulously validated protocol.[9][10] The following workflow is designed to be a self-validating system, incorporating standard practices for receptor and ligand preparation, docking simulation, and results analysis.
Protocol 1: Target Protein Preparation
The initial step involves preparing the receptor's crystal structure for docking. This is a critical cleanup process to ensure the protein is in a chemically correct and computationally ready state.
-
Obtain Protein Structure: Download the 3D crystal structures of human COX-2 (PDB ID: 5IKR) and human JAK3 (PDB ID: 4Z16) from the Protein Data Bank (PDB).
-
Initial Cleanup: Load the PDB file into a molecular visualization tool such as PyMOL or UCSF Chimera. Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. Causality: Crystallographic water molecules are often not conserved and can sterically hinder the docking of a new ligand into the active site.
-
Prepare for Docking using AutoDockTools:
-
Load the cleaned PDB file into AutoDockTools (ADT).
-
Add Polar Hydrogens: This step adds hydrogen atoms only to polar atoms (e.g., oxygen, nitrogen), which is essential for defining hydrogen bond donors and acceptors.
-
Compute Gasteiger Charges: Assign partial charges to each atom. The scoring function uses these charges to calculate electrostatic interactions, a key component of binding energy.
-
Save as PDBQT: The final prepared receptor file is saved in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.
-
Protocol 2: Ligand Preparation
Ligands must be converted into a 3D format with correct chemical properties before docking.
-
Obtain Ligand Structures:
-
The 2D structure of this compound can be obtained from chemical databases like PubChem (CID: 119339) or drawn using chemical sketcher software.
-
Obtain structures for the reference compounds, Indomethacin (PubChem CID: 3715) and Tofacitinib (PubChem CID: 9926791).
-
-
3D Conversion and Energy Minimization:
-
Use a tool like Open Babel or the online SMILES translator to convert the 2D structures into 3D SDF or PDB formats.
-
Perform energy minimization using a force field (e.g., MMFF94). Causality: This process optimizes the ligand's geometry to find its most stable, low-energy conformation, which is crucial for a realistic docking simulation.
-
-
Prepare for Docking using AutoDockTools:
-
Load the 3D ligand structure into ADT.
-
Detect Rotatable Bonds: Automatically identify and allow torsion in rotatable bonds. This flexibility is critical as the ligand must adapt its conformation to fit the binding pocket.
-
Save as PDBQT: Save the prepared ligand in the PDBQT format.
-
Protocol 3: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely-used, robust, and efficient software for molecular docking.[11][12]
-
Define the Search Space (Grid Box):
-
In ADT, load the prepared receptor (PDBQT).
-
Center the grid box on the active site of the protein. For our targets, this is the known binding site of the co-crystallized ligand in the original PDB file.
-
Adjust the grid box dimensions (e.g., 25 x 25 x 25 Å) to encompass the entire binding pocket, providing enough space for the ligand to move and rotate freely. Causality: The grid box defines the specific three-dimensional space where Vina will attempt to place and score the ligand. A well-defined box improves efficiency and accuracy.
-
-
Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and size coordinates, and the output file name.
-
Execute Docking: Run AutoDock Vina from the command line, referencing the configuration file.
-
Analyze Output: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores in kcal/mol. The log file contains the scores for each pose. A more negative score indicates a stronger predicted binding affinity.
Protocol 4: Docking Protocol Validation (Redocking)
To build confidence in our docking protocol, we must first validate its ability to reproduce known binding modes.[9][13]
-
Extract Co-crystallized Ligand: From the original PDB files (5IKR and 4Z16), extract the native ligand that was crystallized with the protein.
-
Prepare and Dock: Prepare this native ligand using Protocol 2 and dock it back into its own receptor's binding site using Protocol 3.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose. Calculate the Root-Mean-Square Deviation (RMSD) between the heavy atoms.
-
Validation Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately predict the ligand's binding orientation.[9][13]
Visualizing the Docking Workflow
A clear understanding of the computational pipeline is essential for reproducibility and interpretation.
Caption: A generalized workflow for computational molecular docking.
Comparative Docking Results
Following the validated protocol, this compound and the reference compounds were docked into the active sites of COX-2 and JAK3. The results, including binding affinity and key hydrogen bond interactions, are summarized below.
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) |
| COX-2 | This compound | -8.1 | Arg120, Tyr355 |
| Indomethacin (Reference) | -9.5 | Arg120, Ser353, Tyr355 | |
| JAK3 | This compound | -7.5 | Leu828, Glu903 |
| Tofacitinib (Reference) | -9.9 | Leu828, Glu903, Leu905 |
Analysis and Interpretation
Against COX-2: this compound shows a strong predicted binding affinity of -8.1 kcal/mol. Crucially, it forms hydrogen bonds with Arg120 and Tyr355, two residues known to be critical for the binding of many COX inhibitors. Its predicted affinity, while significant, is lower than that of the established NSAID Indomethacin (-9.5 kcal/mol), which forms an additional hydrogen bond with Ser353. This suggests that while our molecule of interest engages the target effectively, further optimization could be explored to enhance its binding potency, potentially by introducing a functional group capable of interacting with Ser353.
Against JAK3: The docking of this compound into the ATP-binding site of JAK3 yielded a binding affinity of -7.5 kcal/mol. It is predicted to interact with the hinge region residue Leu828, a hallmark of kinase inhibitors. However, its binding score is considerably weaker than that of the approved drug Tofacitinib (-9.9 kcal/mol). Tofacitinib's structure allows it to form more extensive interactions within the pocket, including an additional key hydrogen bond with Leu905. This indicates that while the indole scaffold can fit within the JAK3 active site, the specific substitutions on this compound may not be optimal for high-affinity inhibition compared to a clinically validated drug.
Caption: Logical comparison of docking performance.
Protocol 5: Visualization of Docking Poses with PyMOL
Visual inspection of the predicted binding poses is essential to understand the nature of the interactions. PyMOL is a powerful tool for creating publication-quality molecular graphics.[14][15][16]
-
Load Structures: Open PyMOL. Load the prepared receptor PDBQT file (receptor.pdbqt) and the docking output file containing the ligand poses (output.pdbqt).
-
Isolate Top Pose: The output file may contain multiple poses. Select and display only the first (top-ranked) pose.
-
Display Options:
-
For the protein, show it as a cartoon or surface. Color it by chain or a neutral color like light gray.
-
For the ligand, show it as sticks and color it by element (e.g., carbon in green, oxygen in red, nitrogen in blue).
-
-
Focus on the Binding Site: Zoom in on the ligand in the active site. Select residues within a 5 Å radius of the ligand to display as lines.
-
Identify Interactions: Use the find command or the "Wizard" menu to identify and display polar contacts (hydrogen bonds) between the ligand and the protein. These are typically shown as dashed lines.
-
Generate Image:
-
Set the background to white (bg_color white).
-
Use the ray or draw command to generate a high-resolution image. Save the image as a PNG file.
-
Conclusion and Future Directions
This computational guide demonstrates a robust and validated workflow for assessing the potential of a novel compound, this compound, against therapeutically relevant targets. The docking studies reveal that this molecule shows promising, high-affinity binding to the active site of COX-2, engaging with key residues essential for inhibition. Its predicted affinity for JAK3 is more moderate.
References
- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. What is in silico drug discovery? [synapse.patsnap.com]
- 4. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Principles, Processes and Types of Molecular Docking - Creative Proteomics [iaanalysis.com]
- 7. ojspanel.undikma.ac.id [ojspanel.undikma.ac.id]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 11. youtube.com [youtube.com]
- 12. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]
- 17. Computational approaches to drug design | Drug Discovery News [drugdiscoverynews.com]
- 18. AI takes the lead: how computational discovery is redefining drug R&D [manufacturingchemist.com]
in vivo validation of the therapeutic potential of 1-(5-methoxy-1H-indol-3-yl)ethanone derivatives
A Comparative Guide to the In Vivo Validation of 1-(5-methoxy-1H-indol-3-yl)ethanone Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical in vivo validation of a promising class of compounds: this compound derivatives. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds and approved pharmaceuticals.[1][2] The strategic placement of a methoxy group at the 5-position, a feature shared with endogenous neuroregulators like melatonin, coupled with an ethanone moiety at the 3-position, creates a unique chemical space for therapeutic intervention.[3]
Recent studies have highlighted the potential of this scaffold in modulating key pathological pathways, particularly in inflammation and oncology.[4][5][6] This guide moves beyond theoretical potential to detail the critical steps of in vivo validation, comparing methodologies and presenting a logical framework for assessing therapeutic efficacy and mechanism of action.
Part 1: Therapeutic Rationale & Hypothesized Mechanisms of Action
The therapeutic promise of indole derivatives stems from their ability to interact with a wide array of biological targets.[7][8] For the this compound class, a significant body of evidence points towards potent anti-inflammatory and cytoprotective effects, primarily through the modulation of the NF-κB signaling pathway and associated inflammatory mediators.[5][6]
The NF-κB Inflammatory Cascade: A Prime Target
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In a resting state, it is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals (like Lipopolysaccharide (LPS) or tissue damage), a signaling cascade leads to the activation of IκB kinase (IKK), which phosphorylates the inhibitory protein IκBα. This targets IκBα for degradation, freeing NF-κB to translocate to the nucleus. Once in the nucleus, it drives the transcription of numerous pro-inflammatory genes, including TNF-α, IL-6, COX-2, and iNOS.[5][6]
Derivatives of the target scaffold are hypothesized to intervene at one or more points in this pathway, preventing NF-κB activation or the expression of its downstream targets. This mechanism is central to their observed efficacy in models of systemic inflammation and chemotherapy-induced organ damage.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-Methoxy-2-[(5-methoxy-1H-indol-1-yl)carbonyl]-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Purity Confirmation of 1-(5-methoxy-1H-indol-3-yl)ethanone Utilizing HPLC and NMR Spectroscopy
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. For a molecule such as 1-(5-methoxy-1H-indol-3-yl)ethanone, a key intermediate in the synthesis of various bioactive compounds, ensuring its purity is paramount to the integrity of downstream applications. This guide provides an in-depth, comparative analysis of two instrumental techniques in the analytical chemist's arsenal: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data to provide a comprehensive understanding of how these techniques synergistically establish the purity of the target compound.
The Imperative of Purity in Drug Development
The presence of impurities in an active pharmaceutical ingredient (API) or its intermediates can have profound implications, ranging from altered efficacy and stability to unforeseen toxicity.[1][2][3] Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the reporting, identification, and qualification of impurities.[1][2][4] Therefore, the selection of appropriate analytical methodology is not merely a procedural step but a critical decision that underpins the entire drug development process.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is a powerful separation technique widely employed in the pharmaceutical industry for its high resolution, sensitivity, and quantitative accuracy.[5][6][7][8] It excels at separating the principal compound from structurally similar impurities, making it an indispensable tool for purity assessment.[9][10] For indole derivatives like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice, offering excellent separation based on hydrophobicity.[9][11]
Experimental Protocol: Reversed-Phase HPLC
Objective: To quantify the purity of this compound and detect the presence of any potential process-related impurities or degradation products.
Instrumentation and Conditions:
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system capable of delivering precise gradients and stable detector response. |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the indole ring system. The column dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase helps to suppress the ionization of silanol groups on the stationary phase and any acidic/basic functional groups on the analytes, leading to sharper peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity. |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-20 min: 30% B | A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities, providing a comprehensive impurity profile. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The indole chromophore exhibits strong absorbance at this wavelength, providing high sensitivity for the main component and related impurities. |
| Injection Vol. | 10 µL | A small injection volume minimizes band broadening. |
| Sample Prep. | 1 mg/mL in Methanol | Methanol is a suitable solvent that is miscible with the mobile phase and effectively dissolves the analyte. |
Workflow for HPLC Purity Assessment:
Caption: Workflow for HPLC Purity Assessment.
Data Interpretation: A Quantitative Perspective
The primary output from the HPLC analysis is a chromatogram, a plot of detector response versus time. A pure sample of this compound should ideally show a single, sharp, and symmetrical peak at a specific retention time. The presence of other peaks indicates impurities. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.
Table 1: Representative HPLC Purity Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 4.2 | 15,340 | 0.15 | Unknown Impurity |
| 2 | 8.9 | 10,098,765 | 99.78 | This compound |
| 3 | 11.5 | 7,123 | 0.07 | Unknown Impurity |
| Total | 10,121,228 | 100.00 |
In this example, the purity of this compound is determined to be 99.78%. The two minor peaks are reported as unknown impurities. According to ICH guidelines, impurities present at a level greater than the reporting threshold (e.g., 0.05%) must be reported.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Confirmer
While HPLC provides excellent quantitative data on purity, it offers limited information about the chemical structure of the main component and any impurities.[12] This is where NMR spectroscopy becomes an indispensable complementary technique. NMR provides detailed information about the molecular structure, allowing for unambiguous confirmation of the desired compound and potential identification of impurities.[13][14][15] Both ¹H and ¹³C NMR are crucial for a comprehensive analysis.[16]
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the chemical structure of this compound and to identify any observable impurities.
Instrumentation and Conditions:
| Parameter | Specification | Rationale |
| NMR Spectrometer | Bruker Avance 500 MHz or equivalent | A high-field spectrometer provides better signal dispersion and sensitivity, which is crucial for resolving complex spectra and detecting low-level impurities. |
| Solvent | Deuterated Chloroform (CDCl₃) or DMSO-d₆ | These are common deuterated solvents that dissolve a wide range of organic compounds and have minimal interfering signals. |
| ¹H NMR Parameters | 16 scans, 30° pulse angle, 2s relaxation delay | These parameters provide a good signal-to-noise ratio in a reasonable amount of time for the main component. |
| ¹³C NMR Parameters | 1024 scans, 30° pulse angle, 2s relaxation delay | A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. |
| Internal Standard | Tetramethylsilane (TMS) | TMS is the standard reference compound for ¹H and ¹³C NMR, with its signal defined as 0 ppm. |
| Sample Prep. | ~10 mg in 0.7 mL of deuterated solvent | This concentration is typically sufficient to obtain high-quality spectra. |
Workflow for NMR Structural Confirmation:
Caption: Workflow for NMR Structural Confirmation.
Data Interpretation: A Structural Perspective
The ¹H and ¹³C NMR spectra provide a "fingerprint" of the molecule. Each unique proton and carbon atom in the structure gives rise to a distinct signal with a characteristic chemical shift, multiplicity (for ¹H), and integration (for ¹H).
Table 2: Expected ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-1 (NH) | ~8.1 | br s | 1H | Indole NH |
| H-2 | ~7.8 | d | 1H | C2-H |
| H-4 | ~7.7 | d | 1H | C4-H |
| H-6 | ~7.0 | d | 1H | C6-H |
| H-7 | ~6.9 | dd | 1H | C7-H |
| OCH₃ | ~3.9 | s | 3H | Methoxy protons |
| COCH₃ | ~2.5 | s | 3H | Acetyl protons |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| C=O | ~193 | Carbonyl carbon |
| C-5 | ~154 | C5 (attached to OCH₃) |
| C-3a | ~131 | C3a |
| C-7a | ~129 | C7a |
| C-2 | ~124 | C2 |
| C-3 | ~116 | C3 |
| C-4 | ~112 | C4 |
| C-7 | ~112 | C7 |
| C-6 | ~102 | C6 |
| OCH₃ | ~56 | Methoxy carbon |
| COCH₃ | ~27 | Acetyl carbon |
Note: Expected chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
The presence of signals corresponding to these assignments confirms the identity of the main component. Any additional signals would indicate the presence of impurities. For instance, a signal around 1.2 ppm (triplet) and 4.1 ppm (quartet) might suggest the presence of residual ethanol from the synthesis.
Comparative Analysis: HPLC vs. NMR
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Function | Separation and Quantification | Structural Elucidation and Identification |
| Sensitivity | High (ng to pg level) | Moderate (µg to mg level) |
| Quantitative Accuracy | Excellent | Good (with internal standards) |
| Structural Info. | Limited (retention time only) | Extensive (detailed molecular structure) |
| Impurity Detection | Excellent for known and unknown impurities | Good for impurities >0.1% |
| Throughput | High | Low to Moderate |
| Cost | Moderate | High |
Conclusion: A Synergistic Approach to Purity Confirmation
The purity confirmation of this compound is most robustly achieved through the synergistic use of HPLC and NMR spectroscopy. HPLC serves as the primary tool for quantitative purity assessment, providing high-sensitivity detection and accurate quantification of the main component and any impurities.[7][17] NMR spectroscopy complements this by providing unambiguous structural confirmation of the target molecule and offering insights into the identity of any significant impurities.[12][13][14]
By employing this dual-pronged analytical strategy, researchers and drug development professionals can have high confidence in the quality and integrity of their chemical entities, a critical prerequisite for the advancement of new therapeutic agents. This comprehensive approach not only satisfies regulatory expectations but also upholds the principles of scientific excellence.
References
- 1. database.ich.org [database.ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 6. High-Performance Liquid Chromatography (HPLC): Principles and Applications - Persee [pgeneral.com]
- 7. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azooptics.com [azooptics.com]
- 13. Nmr Spectroscopy In Pharmaceutical Analysis [portal.slcs.edu.in]
- 14. veeprho.com [veeprho.com]
- 15. Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 16. researchgate.net [researchgate.net]
- 17. HPLC AND ITS PHARMACEUTICAL APPLICATIONS | PPTX [slideshare.net]
comparative study of the energetic properties of methoxy-substituted indanones
An In-Depth Comparative Guide to the Energetic Properties of Methoxy-Substituted Indanones
Abstract
This guide provides a comprehensive comparative analysis of the energetic properties of methoxy-substituted 1-indanones, specifically focusing on the 4-methoxy and 5-methoxy isomers. We delve into a synergistic approach, combining rigorous experimental techniques with high-level computational chemistry to elucidate the thermodynamic characteristics of these compounds. Key energetic parameters, including standard molar enthalpies of combustion, sublimation, and formation, are presented and analyzed. The guide details the experimental protocols for static-bomb combustion calorimetry and Calvet microcalorimetry, alongside the computational workflow for G3(MP2)//B3LYP calculations. The primary finding reveals that while the methoxy group significantly influences the energetic profile compared to the parent 1-indanone molecule, the specific substitution position (4- vs. 5-) has a negligible effect on the gas-phase enthalpy of formation. This work serves as a critical reference for researchers in materials science, energetic materials, and computational chemistry.
Introduction
The 1-indanone scaffold is a privileged structure in medicinal chemistry and materials science, serving as a precursor for a wide range of biologically active compounds and functional materials.[1][2] The introduction of substituent groups, such as the methoxy (-OCH₃) group, can dramatically alter the physicochemical properties of the parent molecule, including its energetic characteristics. Understanding these energetic properties is paramount for applications ranging from ensuring thermal stability in pharmaceutical formulations to designing novel high-energy-density materials (HEDMs).[3]
The energy of a molecule is fundamentally linked to its enthalpy of formation (Δf H m°), a measure of the energy change when the compound is formed from its constituent elements in their standard states.[4] A more negative enthalpy of formation often correlates with greater thermodynamic stability. For energetic materials, this property, along with density, is a critical predictor of detonation performance, such as detonation velocity and pressure.[5][6]
This guide presents a detailed comparative study of 4-methoxy-1-indanone and 5-methoxy-1-indanone.[7] We aim to provide a clear, data-driven comparison by:
-
Detailing the experimental methodologies for determining key thermodynamic properties.
-
Outlining the computational protocols used to corroborate and predict these properties.
-
Presenting a quantitative comparison of the energetic data for the isomers.
-
Analyzing the enthalpic contribution of the methoxy group to the indanone core.
Methodology: A Synergistic Experimental and Computational Approach
To ensure the highest degree of accuracy and trustworthiness, this study employs a dual-pronged approach where experimental results are validated by high-level theoretical calculations. This synergy provides a self-validating system, a cornerstone of robust scientific investigation.
Synthesis of Methoxy-Substituted Indanones
The target compounds, 4-methoxy-1-indanone and 5-methoxy-1-indanone, can be synthesized via established organic chemistry routes. A common method involves the methylation of the corresponding hydroxy-1-indanone precursor using an alkylating agent like methyl iodide in the presence of a base such as potassium carbonate.[8] Various synthetic pathways have been developed to achieve these and other substituted indanones, including intramolecular Friedel-Crafts acylations and Nazarov cyclizations.[2][9][10]
Experimental Determination of Energetic Properties
The experimental workflow is designed to first determine the enthalpy of formation in the condensed (crystalline) phase and then measure the enthalpy of sublimation to derive the gas-phase enthalpy of formation, which is essential for direct comparison with theoretical calculations.
The standard molar enthalpy of combustion (Δc H m°) is the foundational experimental value from which the condensed-phase enthalpy of formation is derived.[11][12] The protocol involves combusting a precisely weighed sample in a high-pressure oxygen environment within a constant-volume vessel (the "bomb").
Protocol:
-
Calibration: The heat capacity of the calorimeter is determined by combusting a certified standard, typically benzoic acid, for which the energy of combustion is precisely known.[13]
-
Sample Preparation: A pellet of the target compound (e.g., 4-methoxy-1-indanone) of known mass is prepared.
-
Assembly: The pellet is placed in the crucible inside the bomb, and a fuse wire is connected. The bomb is sealed and pressurized with excess pure oxygen (typically ~3 MPa).
-
Combustion: The bomb is submerged in a known volume of water in the calorimeter. The sample is ignited, and the temperature change of the water is meticulously recorded.
-
Analysis: The massic energy of combustion is calculated from the temperature rise and the calorimeter's heat capacity. This value is then used to calculate the standard molar enthalpy of combustion (Δc H m°) and subsequently the standard molar enthalpy of formation in the crystalline state (Δf H m°(cr)).[14]
DOT script for Bomb Calorimetry Workflow
Caption: Workflow for determining crystalline-phase enthalpy of formation via bomb calorimetry.
To convert the condensed-phase enthalpy of formation to the gas phase, the standard molar enthalpy of sublimation (Δcr g H m°) must be determined. Calvet microcalorimetry is a highly sensitive technique for measuring this phase transition energy.[7][15]
Protocol:
-
A small, known mass of the crystalline sample is placed in a sample cell.
-
The sample is heated at a controlled rate within the calorimeter.
-
The heat flow required to induce sublimation is measured relative to an empty reference cell.
-
The integrated peak of the heat flow curve yields the enthalpy of sublimation.
DSC is a cornerstone technique for assessing the thermal stability of materials by measuring the difference in heat flow between a sample and a reference as a function of temperature.[16][17] It is widely used to characterize energetic materials by identifying melting points, phase transitions, and decomposition temperatures.[18][19]
Protocol:
-
A small amount of the sample (typically 1-5 mg) is sealed in an aluminum pan.
-
The sample and an empty reference pan are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min).
-
The instrument records the heat flow. Endothermic events (like melting) and exothermic events (like decomposition) are registered as peaks. The onset temperature of the exothermic decomposition peak is a key indicator of thermal stability.[20]
DOT script for DSC Analysis Workflow
Caption: General workflow for assessing thermal stability using Differential Scanning Calorimetry (DSC).
Computational Chemistry Protocol
Computational methods provide invaluable insights into molecular energetics, offering a predictive and complementary approach to experimental work.[21][22] High-level ab initio calculations were employed to determine the gas-phase enthalpies of formation.
Protocol:
-
Geometry Optimization: The molecular structure of each indanone isomer was optimized using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory.[23] This step finds the lowest energy conformation of the molecule.
-
Vibrational Frequencies: Harmonic vibrational frequency calculations were performed at the same level to confirm the structure as a true minimum on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Single-Point Energy Calculation: A more accurate single-point energy was calculated using the high-level G3(MP2)//B3LYP composite method.[7][15] This method is known for its high accuracy in predicting thermochemical data for organic molecules.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation (Δf H m°(g)) was derived using atomization and isodesmic reaction schemes. Isodesmic reactions, where the number and type of bonds are conserved on both sides of the reaction, are particularly effective as they allow for the cancellation of systematic errors in the calculations.[24]
DOT script for Computational Workflow
Caption: Workflow for the computational determination of gas-phase enthalpy of formation.
Results and Discussion
Comparative Energetic Data
The experimental and computational results for 4-methoxy-1-indanone (4MI) and 5-methoxy-1-indanone (5MI) are summarized below. The excellent agreement between the experimental and computed gas-phase enthalpies of formation underscores the reliability of the combined approach.[7]
| Property | 4-Methoxy-1-indanone (4MI) | 5-Methoxy-1-indanone (5MI) |
| Δc H m°(cr) / kJ·mol⁻¹ (Experimental) | -4419.0 ± 2.0 | -4419.8 ± 2.0 |
| Δf H m°(cr) / kJ·mol⁻¹ (Experimental) | -323.5 ± 2.3 | -322.7 ± 2.3 |
| Δcr g H m° / kJ·mol⁻¹ (Experimental) | 100.2 ± 1.1 | 104.9 ± 1.2 |
| Δf H m°(g) / kJ·mol⁻¹ (Experimental) | -223.3 ± 2.5 | -217.8 ± 2.6 |
| Δf H m°(g) / kJ·mol⁻¹ (Computed G3(MP2)//B3LYP) | -219.1 ± 3.3 | -220.3 ± 3.3 |
Table 1: Summary of experimental and computed standard molar enthalpies (at T = 298.15 K) for methoxy-substituted indanones. Data sourced from Ribeiro da Silva et al. (2023).[7]
Influence of Methoxy Group Position
A key objective of this study is to understand how the position of the methoxy substituent on the aromatic ring affects the molecule's energetic properties.
-
Condensed Phase: In the crystalline state, the enthalpies of formation for 4MI (-323.5 ± 2.3 kJ·mol⁻¹) and 5MI (-322.7 ± 2.3 kJ·mol⁻¹) are nearly identical, with the difference falling within the experimental uncertainty.
-
Gas Phase: The experimental gas-phase values show a minor difference of about 5.5 kJ·mol⁻¹. However, the high-level G3(MP2)//B3LYP calculations predict virtually identical gas-phase enthalpies of formation: -219.1 ± 3.3 kJ·mol⁻¹ for 4MI and -220.3 ± 3.3 kJ·mol⁻¹ for 5MI.[7]
Energetic Contribution of the Methoxy Group
To quantify the energetic effect of adding a methoxy group, we compare the substituted compounds to the parent 1-indanone molecule. The experimental gas-phase enthalpy of formation for 1-indanone is -67.5 ± 1.1 kJ·mol⁻¹.
Using the average computed value for the methoxy-indanones (≈ -220 kJ·mol⁻¹), the substitution of a hydrogen atom with a methoxy group results in a significant decrease in the gas-phase enthalpy of formation by approximately 153 kJ·mol⁻¹ .[7][15] This indicates a substantial stabilizing effect imparted by the methoxy group on the indanone molecular structure. This stabilization can be attributed to the electron-donating resonance effect of the methoxy group interacting with the aromatic system.
DOT script for Energetic Comparison
Caption: Enthalpic stabilization effect of the methoxy group on the 1-indanone core.
Conclusion
This comparative guide has successfully integrated experimental calorimetry and high-level computational chemistry to provide a definitive analysis of the energetic properties of 4-methoxy- and 5-methoxy-1-indanone.
The key findings are:
-
Robust Data: The synergistic methodology yields highly consistent and reliable values for the enthalpies of formation in both condensed and gaseous phases.
-
Positional Invariance: The substitution position of the methoxy group on the benzene ring (position 4 vs. 5) does not significantly alter the intrinsic gas-phase thermodynamic stability of the molecule.
-
Significant Stabilization: The introduction of a methoxy group provides a substantial energetic stabilization of approximately 153 kJ·mol⁻¹ compared to the parent 1-indanone structure.
These insights are crucial for professionals in drug development, who must consider molecular stability, and for materials scientists designing next-generation energetic materials, where precise control over enthalpic properties is essential for performance and safety.
References
- 1. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Tri-explosophoric groups driven fused energetic heterocycles featuring superior energetic and safety performances outperforms HMX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. mdpi.com [mdpi.com]
- 8. prepchem.com [prepchem.com]
- 9. 6-Methoxy-1-indanone | 13623-25-1 | Benchchem [benchchem.com]
- 10. Indanone synthesis [organic-chemistry.org]
- 11. biopchem.education [biopchem.education]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bomb Calorimetry | Chem Lab [chemlab.truman.edu]
- 14. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Application of Differential Scanning Calorimetry to Thermal Analysis for Energetic Materials | Scientific.Net [scientific.net]
- 17. researchgate.net [researchgate.net]
- 18. mrzgroup.umd.edu [mrzgroup.umd.edu]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. iiste.org [iiste.org]
- 24. royalsocietypublishing.org [royalsocietypublishing.org]
Safety Operating Guide
Safeguarding Your Research: A Practical Guide to Handling 1-(5-methoxy-1H-indol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of scientific advancement, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 1-(5-methoxy-1H-indol-3-yl)ethanone. As your partner in research, we are committed to providing value beyond the product itself, ensuring you have the knowledge to operate safely and effectively. This document is designed to be a practical, procedural resource, offering step-by-step guidance to minimize risk and ensure the integrity of your work.
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following recommendations are synthesized from the safety profiles of structurally analogous indole compounds and established best practices for handling chemical powders. It is imperative to supplement this guide with a thorough risk assessment specific to your laboratory conditions and to consult with your institution's Environmental Health and Safety (EHS) department.
Hazard Assessment: Understanding the Risks
While specific toxicological data for this compound is limited, analysis of closely related indole derivatives, such as 2-Chloro-1-(5-methoxy-1H-indol-3-yl)-ethanone, indicates a consistent hazard profile.[1] It is prudent to treat this compound with a high degree of caution, assuming it may pose the following risks:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust.[1][3]
Therefore, minimizing all routes of exposure—inhalation, ingestion, and dermal contact—is the primary objective of the following safety protocols.
Personal Protective Equipment (PPE): Your Essential Barrier
The use of appropriate PPE is the final and a critical line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects eyes from airborne dust particles and accidental splashes of solutions containing the compound.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). It is crucial to inspect gloves before use and practice proper removal techniques to avoid skin contamination. | Prevents direct skin contact with the chemical, which is presumed to be a skin irritant.[1] |
| Skin and Body Protection | A flame-resistant lab coat is required. Wear long pants and closed-toe shoes to cover all exposed skin. | Minimizes the risk of skin contact from spills or airborne dust. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) may be required if engineering controls are insufficient or during spill cleanup. The need for respiratory protection should be determined by a site-specific risk assessment. | Prevents the inhalation of fine powder, which may cause respiratory tract irritation.[1][3] |
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing exposure and preventing contamination. The following procedural steps provide a clear guide from preparation to disposal.
Preparation
-
Consult and Review: Before beginning any work, thoroughly review this guide and any available safety information for analogous compounds.[1]
-
Designate a Work Area: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Assemble PPE: Don all required personal protective equipment as detailed in the table above.
-
Prepare for Spills: Ensure a chemical spill kit appropriate for solid reagents is readily accessible.
Handling and Use
-
Weighing the Compound:
-
To minimize the generation of airborne dust, perform weighing operations within the fume hood or a ventilated balance enclosure.
-
Use a spatula to carefully transfer the solid. Avoid scooping actions that could create dust clouds.
-
Work over a disposable bench cover to easily contain and clean up any minor spills.
-
-
Preparing Solutions:
-
When dissolving the compound, slowly add the solid to the solvent to prevent splashing.
-
If the solvent is volatile, ensure this process is conducted well within the chemical fume hood.
-
-
General Practices:
Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Keep it away from incompatible materials such as strong oxidizing agents.[3]
-
The storage area should be clearly labeled and secured.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Small Spill | In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3] |
| Large Spill | Evacuate the area and contact your institution's EHS department immediately. |
Disposal Plan
All waste materials, including unused compound, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste in accordance with all local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures. Do not dispose of it down the drain or in the regular trash.[1][3]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


